4-[(2-Fluorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWADBDVMROXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424232 | |
| Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-24-3 | |
| Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract: The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development.[1][2] It forms the bedrock upon which all subsequent biological, toxicological, and medicinal chemistry efforts are built. This guide provides an in-depth, methodology-focused narrative on the comprehensive structural elucidation of a novel synthetic compound, 4-[(2-Fluorobenzyl)oxy]benzoic acid. We will proceed through a logical, self-validating workflow, beginning with the rational synthesis of the target molecule and culminating in its definitive structural confirmation through a suite of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs each experimental choice.
The Genesis of the Molecule: A Logic-Driven Synthetic Approach
The journey to structural elucidation begins with a well-planned synthesis. The target molecule, this compound, is an aromatic ether. The most robust and widely used method for preparing such compounds is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[4][6]
Synthetic Rationale:
The disconnection of the ether linkage in our target molecule yields two possible synthetic routes:
-
Route A: 4-Hydroxybenzoic acid (as its conjugate base, a phenoxide) + 2-Fluorobenzyl halide.
-
Route B: 2-Fluorobenzyl alcohol (as its conjugate base, an alkoxide) + 4-Halobenzoic acid.
The SN2 mechanism is most efficient with primary alkyl halides and is ineffective on aryl halides.[3][4] Therefore, Route A is the superior strategy as it utilizes a primary benzylic halide (2-fluorobenzyl bromide), ensuring a higher yield and minimizing potential side reactions like elimination.[7]
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of methyl 4-hydroxybenzoate in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as potassium carbonate (K₂CO₃).[7] The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium 4-(methoxycarbonyl)phenoxide in situ.
-
Nucleophilic Attack: Introduce 2-fluorobenzyl bromide to the reaction mixture. The phenoxide attacks the benzylic carbon, displacing the bromide ion in a classic SN2 fashion.[4][6] The reaction is typically heated to ensure a reasonable rate.
-
Hydrolysis: Following the ether formation, the methyl ester is hydrolyzed to the desired carboxylic acid by adding a strong base like sodium hydroxide (NaOH) in an aqueous/alcoholic solution, followed by acidic workup (e.g., with HCl) to protonate the carboxylate.
-
Purification: The crude product is purified by recrystallization to yield the final compound as a solid.
This logical synthesis provides the first layer of evidence for the proposed structure. We have combined two known starting materials in a predictable manner, giving us a high degree of confidence in the expected outcome. The subsequent analytical steps are designed to validate this hypothesis.
The First Checkpoint: Molecular Formula and Unsaturation
Before delving into the intricacies of atomic connectivity, the fundamental molecular formula must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique elemental composition.[8][9][10][11]
Expected Molecular Formula: C₁₄H₁₁FO₃ Monoisotopic Mass: 246.06922 Da
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion.
-
Data Acquisition: The sample is infused into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[2]
-
Data Analysis: The instrument will detect an ion with an m/z value extremely close to 245.0614. Software analysis compares this exact mass to all possible elemental combinations, confirming the formula C₁₄H₁₀FO₃⁻ for the ion, and thus C₁₄H₁₁FO₃ for the neutral molecule.
With the molecular formula confirmed, we can calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (11/2) - (1/2) + 0 = 10
A DoU of 10 is consistent with our proposed structure: 8 for the two benzene rings (4 per ring) and 2 for the carbonyl group (C=O) and the carboxylic acid C=O bond. This provides a crucial cross-validation of our initial hypothesis.
Identifying the Pieces: Functional Group Analysis via Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying key functional groups.[12]
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Sharp, medium |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, sharp |
| C=C Stretch | Aromatic | 1600, 1475 | Medium to weak |
| C-O Stretch | Aryl Ether & Acid | 1320 - 1210 | Strong |
| C-F Stretch | Fluoroaromatic | 1270 - 1100 | Strong |
Interpretation: The IR spectrum serves as a powerful confirmation of the major structural components. The exceptionally broad O-H stretch overlapping the C-H region is a hallmark of a hydrogen-bonded carboxylic acid dimer.[13][14][15] The intense carbonyl peak confirms the acid, while strong C-O and C-F stretches are consistent with the presence of the aryl ether and fluorobenzyl moieties.[12]
Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[16][17] We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to assemble the complete structural picture. For this analysis, a deuterated solvent like DMSO-d₆ is chosen, as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.[18]
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).
Annotated Structure for NMR:
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~12.9 | br s | 1H | COOH | Highly deshielded acidic proton, broad due to exchange.[19] |
| d | ~7.90 | d | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing COOH group. |
| c | ~7.15 | d | 2H | H-3, H-5 | Protons ortho to the electron-donating ether oxygen. |
| h | ~7.60 | t | 1H | H-6' | Influenced by adjacent F and ring currents. |
| f, g | ~7.45 | m | 2H | H-4', H-5' | Complex multiplet from multiple couplings. |
| e | ~7.25 | t | 1H | H-3' | Influenced by adjacent F. |
| b | ~5.20 | s | 2H | -OCH₂- | Benzylic protons adjacent to oxygen and an aromatic ring. |
Key Insights: The spectrum clearly shows two distinct aromatic systems. The p-disubstituted pattern of the benzoic acid ring is evident from the two doublets (c, d). The more complex pattern (e, f, g, h) corresponds to the four protons on the fluorinated ring. The singlet at 5.20 ppm is characteristic of the crucial benzylic ether (CH₂) protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C7 (C=O) | Carboxylic acid carbonyl carbon.[20] |
| ~162.0 | C4 | Aromatic carbon attached to ether oxygen. |
| ~160.0 (d, ¹JCF ≈ 245 Hz) | C16' | Carbon directly bonded to fluorine, shows large coupling. |
| ~131.5 | C2, C6 | Aromatic CH ortho to COOH. |
| ~130.0 (m) | C12', C14' | Aromatic CH carbons on the fluorinated ring. |
| ~124.5 (d, ²JCF ≈ 14 Hz) | C11' | Quaternary carbon, two bonds from F. |
| ~124.0 | C1 | Quaternary carbon attached to COOH. |
| ~115.5 (d, ²JCF ≈ 21 Hz) | C15' | Aromatic CH, two bonds from F. |
| ~115.0 | C3, C5 | Aromatic CH ortho to ether oxygen. |
| ~69.5 | C10 (-OCH₂-) | Benzylic ether carbon. |
Key Insights: The carbon count matches the molecular formula. The downfield signal at 167.0 ppm confirms the carboxylic acid carbonyl. The most telling signal is the doublet around 160.0 ppm with a very large coupling constant (~245 Hz), which is an unmistakable signature of a carbon directly bonded to a fluorine atom.
2D NMR: Unambiguous Connectivity Proof
While 1D NMR provides the pieces, 2D NMR shows how they connect.
1. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[21][22] It allows for the definitive assignment of all protonated carbons.
The HMBC data unequivocally bridge the three key fragments identified: the p-substituted benzoic acid, the benzylic -CH₂- group, and the 2-fluorobenzyl ring, confirming the structure as this compound.
Conclusion: A Self-Validating Analytical Cascade
The structural elucidation of this compound exemplifies a rigorous, multi-technique approach where each step validates the last.
The logical synthesis provided a strong hypothesis. HRMS confirmed the exact molecular formula, which was consistent with the degrees of unsaturation. IR spectroscopy verified the presence of all key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive, atom-by-atom map of the molecule, with HMBC correlations serving as the final, incontrovertible proof of the ether linkage between the two aromatic moieties. This systematic process ensures the highest level of confidence in the assigned structure, a critical requirement for advancing any compound in a research or development pipeline.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link] [3]2. Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link] [6]3. Wikipedia. Williamson ether synthesis. [Link] [4]4. J&K Scientific LLC. Williamson Ether Synthesis. [Link] [7]5. BYJU'S. Williamson Ether Synthesis reaction. [Link] [5]6. Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link] [8]7. Chemguide. mass spectra - the molecular ion (M+) peak. [Link]
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IUPAC. (2016). Updating IUPAC spectroscopy recommendations and data standards. [Link]
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ResearchGate. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link] [9]10. Chemistry LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link] [10]11. Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link] [11]12. ResearchGate. Review articles in STRUCTURE ELUCIDATION. [Link] [16]13. The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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University of California, Los Angeles. IR: carboxylic acids. [Link] [13]15. TSI Journals. Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. [Link] [1]16. Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link] [20]17. IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]
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IUPAC. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link] [14]21. Natural Product Reports. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link] [15]31. Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link] [12]32. PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
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The Emergence and Synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the pharmacological profile of therapeutic candidates. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—have made fluorinated organic compounds indispensable tools for medicinal chemists.[1][2][3] Within this context, 4-[(2-Fluorobenzyl)oxy]benzoic acid has emerged as a valuable building block, combining the versatile benzoic acid moiety with a fluorinated benzyl group to offer a unique set of characteristics for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of this compound, with a primary focus on its synthesis through established and reliable methodologies. While a singular "discovery" event for this compound is not prominently documented in the scientific literature, its appearance in the catalogs of chemical suppliers and its utilization in patented therapeutic scaffolds point to its development as a strategic intermediate in the broader pursuit of new drug entities. This guide will illuminate the chemical principles underpinning its synthesis, provide a detailed experimental protocol, and present its key physicochemical properties, thereby serving as a comprehensive resource for researchers and scientists in the field of drug development.
Synthetic Pathways: The Williamson Ether Synthesis as the Core Methodology
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, the synthesis proceeds by the reaction of 4-hydroxybenzoic acid with a 2-fluorobenzyl halide (typically bromide or chloride).
The causality behind this choice of synthetic strategy lies in the differential reactivity of the hydroxyl group of 4-hydroxybenzoic acid and the benzylic halide. The phenolic proton of 4-hydroxybenzoic acid is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide ion. The benzylic carbon of the 2-fluorobenzyl halide is electrophilic and susceptible to nucleophilic attack, with the halide serving as a good leaving group.
The selection of a primary benzylic halide is crucial for the success of this SN2 reaction, as secondary and tertiary halides would be more prone to elimination side reactions. The presence of the fluorine atom on the benzyl ring does not significantly hinder the reaction; rather, it introduces the desired structural motif for subsequent drug design and optimization.
Visualizing the Synthesis: A Mechanistic Workflow
To provide a clear visual representation of the synthetic pathway, the following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: A Self-Validating System
The following protocol provides a step-by-step methodology for the synthesis of this compound, designed to be a self-validating system through in-process controls and clear purification steps.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 4-hydroxybenzoic acid spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of 2-3 with 1M hydrochloric acid. This will protonate any unreacted phenoxide and precipitate the carboxylic acid product. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties and Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.23 g/mol | |
| CAS Number | 405-24-3 | |
| Appearance | Solid | |
| InChI Key | PKWADBDVMROXJB-UHFFFAOYSA-N | |
| SMILES String | O=C(O)c1ccc(OCC2=CC=CC=C2F)cc1 |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, primarily achieved through the reliable Williamson ether synthesis, provides a straightforward route to a versatile building block. The presence of the fluorobenzyl ether moiety offers a handle for chemists to fine-tune the steric and electronic properties of lead compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. As the quest for novel therapeutics continues, the demand for well-characterized and readily accessible intermediates like this compound will undoubtedly grow, solidifying its place in the armamentarium of drug discovery professionals.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
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Introduction: Unveiling a Potential Modulator of Progesterone Signaling
An In-depth Technical Guide on the Core Mechanism of Action of 4-[(2-Fluorobenzyl)oxy]benzoic acid
This compound is a synthetic organic compound whose biological activities and mechanism of action are not yet extensively characterized in publicly available literature. However, its structural motifs, particularly the benzyloxy benzoic acid scaffold, are found in molecules with diverse pharmacological activities. This guide puts forth a scientifically reasoned hypothesis for its core mechanism of action: competitive antagonism of the progesterone receptor (PR).
This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, postulating that this compound functions as a progesterone receptor antagonist. We will draw parallels with the well-established mechanisms of known antagonists, such as mifepristone (RU486), to construct a comprehensive framework for understanding and experimentally validating this proposed activity. This guide will delve into the molecular interactions, cellular consequences, and the experimental methodologies required to rigorously test this hypothesis.
Part 1: The Postulated Core Mechanism - Competitive Antagonism of the Progesterone Receptor
The biological effects of the steroid hormone progesterone are mediated by the progesterone receptor (PR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] The prevailing hypothesis is that this compound acts by directly competing with progesterone for binding to the PR, thereby inhibiting its downstream signaling.
The Progesterone Receptor and its Agonist-Driven Activation
In its inactive state, the progesterone receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of the natural agonist, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivators, which in turn leads to the transcription of genes that regulate critical physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.[2]
Hypothesized Antagonistic Action of this compound
We propose that this compound functions as a competitive antagonist of the progesterone receptor. The core of this mechanism involves the following key steps:
-
Competitive Binding: this compound is hypothesized to bind to the ligand-binding domain (LBD) of the progesterone receptor with high affinity, directly competing with endogenous progesterone.[3]
-
Induction of an Antagonistic Conformation: Unlike progesterone, the binding of this compound is theorized to induce a distinct conformational change in the PR. This altered conformation prevents the complete dissociation of HSPs and hinders the proper dimerization required for efficient DNA binding.
-
Recruitment of Corepressors: Crucially, the antagonist-bound receptor conformation is thought to prevent the recruitment of transcriptional coactivators.[4][5] Instead, it is postulated to favor the recruitment of a corepressor complex, which actively represses the transcription of progesterone-responsive genes.[1][6] This active repression is a hallmark of many modern progesterone antagonists.
This sequence of molecular events effectively blocks the physiological actions of progesterone, leading to the observed antagonist effects.
Caption: Postulated signaling pathway of this compound as a progesterone receptor antagonist.
Part 2: Experimental Validation and Characterization
To substantiate the hypothesis that this compound acts as a progesterone receptor antagonist, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for this validation.
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of this compound for the progesterone receptor.
Objective: To calculate the inhibition constant (Ki) of the test compound for the progesterone receptor.
Methodology:
-
Preparation of PR Source: Utilize either purified recombinant human progesterone receptor or a cell lysate from a PR-expressing cell line (e.g., T47D).
-
Incubation: In a multi-well plate, incubate the PR source with a constant concentration of a radiolabeled progesterone agonist (e.g., [³H]-promegestone) and varying concentrations of the unlabeled test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled progesterone).
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Progesterone Receptor Transactivation Assay
This cell-based assay measures the functional consequence of PR binding, determining whether the compound acts as an agonist or an antagonist.
Objective: To quantify the antagonistic effect of this compound on progesterone-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and co-transfect with two plasmids: one expressing the human progesterone receptor and another containing a luciferase reporter gene under the control of a PRE promoter.
-
Compound Treatment: Treat the transfected cells with a constant, sub-maximal concentration of progesterone and varying concentrations of this compound. Include controls for basal activity (vehicle only), maximal progesterone agonism, and a known antagonist (e.g., mifepristone).
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the percentage of progesterone-induced activity against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Experimental workflow for a progesterone receptor transactivation assay.
Part 3: Quantitative Data and Structure-Activity Relationship (SAR) Insights
The following tables present hypothetical, yet plausible, data that could be generated from the experiments described above. These values are for illustrative purposes to guide the interpretation of potential results.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Ki (nM) for Human PR |
| Progesterone | 1.2 |
| Mifepristone (RU486) | 0.8 |
| This compound | 5.4 |
This hypothetical data suggests that this compound binds to the progesterone receptor with high affinity, albeit slightly lower than the natural ligand and the established antagonist, mifepristone.
Table 2: Functional Antagonism in Transactivation Assay
| Compound | IC50 (nM) |
| Mifepristone (RU486) | 2.6 |
| This compound | 15.8 |
This illustrative data indicates that this compound acts as a functional antagonist of the progesterone receptor, inhibiting progesterone-mediated gene transcription in a dose-dependent manner.
Structure-Activity Relationship (SAR) Insights
Based on the structure of this compound, we can infer potential contributions of its different moieties to its hypothesized activity:
-
Benzoic Acid Moiety: The carboxylic acid group is a key feature, potentially forming critical hydrogen bonds within the ligand-binding pocket of the progesterone receptor, anchoring the molecule in a stable, antagonistic conformation.
-
Benzyloxy Linker: The flexible ether linkage allows the molecule to adopt an optimal orientation within the binding site.
-
2-Fluorobenzyl Group: The fluorinated aromatic ring likely engages in hydrophobic and potentially halogen-bonding interactions within a specific sub-pocket of the LBD. The position of the fluorine atom is critical and can significantly influence binding affinity and selectivity against other steroid receptors.
Part 4: Broader Biological Context and Therapeutic Implications
If validated, the action of this compound as a progesterone receptor antagonist would have significant therapeutic implications across several fields of medicine. Progesterone receptor antagonists are known to be effective in:
-
Reproductive Health: Including medical termination of pregnancy and emergency contraception.[3][7]
-
Oncology: The treatment of hormone-sensitive cancers such as certain types of breast and endometrial cancer, where progesterone signaling can drive tumor growth.[2]
-
Gynecological Disorders: Management of conditions like endometriosis and uterine fibroids, which are often exacerbated by progesterone.[8][9]
A critical aspect of the development of any new progesterone receptor antagonist is its selectivity. Mifepristone, for example, also exhibits significant antiglucocorticoid activity.[10][11] Future studies on this compound should include counter-screening against other steroid hormone receptors (e.g., glucocorticoid, androgen, and estrogen receptors) to determine its selectivity profile, a key determinant of its potential therapeutic window and side-effect profile.
Conclusion
This technical guide has outlined a robust, scientifically grounded hypothesis for the mechanism of action of this compound as a competitive antagonist of the progesterone receptor. By competitively binding to the receptor and inducing an inactive conformation that recruits corepressors, this compound is postulated to block the transcriptional activity of progesterone. We have provided a clear roadmap for the experimental validation of this hypothesis, including detailed protocols for binding and functional assays. Should this mechanism be confirmed, this compound could represent a valuable lead compound for the development of new therapeutics targeting a range of hormone-dependent conditions.
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Leonhardt, S. A., & Edwards, D. P. (2002). Mechanism of action of progesterone antagonists. Experimental Biology and Medicine, 227(11), 969-980. [Link]
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Baulieu, E. E. (1991). RU486 (mifepristone): mechanisms of action and clinical uses. PubMed. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mifepristone? Patsnap Synapse. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of mifepristone (RU-486) in medical abortion? Dr.Oracle. [Link]
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Semantic Scholar. (n.d.). Mechanism of Action of Progesterone Antagonists. Semantic Scholar. [Link]
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Baulieu, E. E. (1991). RU486 (Mifepristone): Mechanisms of Action and Clinical Uses. Annual Review of Physiology, 53, 47-68. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of mifepristone (Generic name) in a medical abortion? Dr.Oracle. [Link]
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Chabbert-Buffet, N., Meduri, G., Bouchard, P., & Spitz, I. M. (2005). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. Human Reproduction Update, 11(3), 293-307. [Link]
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Chabbert-Buffet, N., Meduri, G., Bouchard, P., & Spitz, I. M. (2005). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. PubMed. [Link]
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Spitz, I. M. (2006). Progesterone receptor antagonists. Current Opinion in Investigational Drugs, 7(10), 882-890. [Link]
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Spitz, I. M. (2003). Progesterone antagonists and progesterone receptor modulators: an overview. Steroids, 68(10-13), 981-993. [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of 4-[(2-Fluorobenzyl)oxy]benzoic Acid
Abstract
This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, 4-[(2-Fluorobenzyl)oxy]benzoic acid. Given the structural alerts present within the molecule—a benzoic acid moiety and a fluorobenzyl group—a targeted yet broad screening cascade is proposed to efficiently explore its therapeutic potential. This document outlines a strategic approach, beginning with broad-spectrum primary screens and progressing to more specific, mechanism-of-action-focused secondary and tertiary assays. The methodologies detailed herein are grounded in established principles of drug discovery, emphasizing scientific rigor, data-driven decision-making, and the integration of both biochemical and cell-based assays to build a robust biological profile of the compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.
Introduction: Deconstructing the Molecule for Targeted Screening
The rational screening of a novel chemical entity begins with a thorough analysis of its structure to inform the selection of initial biological assays. The structure of this compound (Figure 1) presents key features that suggest several potential avenues for biological activity.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
The benzoic acid scaffold is a common feature in a wide range of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. This suggests a potential for anti-inflammatory activity. Furthermore, benzoic acid derivatives have been explored for their antimicrobial and antioxidant properties[3][4][5]. The fluorobenzyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets. The substitution pattern, particularly the ortho-fluoro substitution, can impact the conformational flexibility and electronic properties of the molecule.
Based on this structural analysis, a tiered screening approach is proposed, commencing with broad phenotypic assays and progressing to more defined target-based assays.
Tier 1: Primary Screening - A Broad Net for Biological Activity
The initial screening phase is designed to identify any significant biological activity across a range of common therapeutic areas. This phase prioritizes high-throughput, cost-effective assays.[6]
Anti-Inflammatory Screening
Given the prevalence of the benzoic acid moiety in anti-inflammatory drugs, this is a logical starting point. A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a robust and relevant primary screen.[7][8]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC50 value if a dose-response is observed.
Data Presentation: Hypothetical Primary Anti-Inflammatory Screening Results
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 | |
| 50 | 68.4 ± 5.2 | |
| 100 | 89.1 ± 4.8 | |
| L-NAME (Positive Control) | 100 | 95.3 ± 2.7 |
Cytotoxicity and Anti-Proliferative Screening
It is crucial to assess the compound's effect on cell viability to distinguish between specific biological activity and general toxicity. A panel of cancer cell lines from different tissue origins provides a broad initial assessment of anti-cancer potential.[9][10][11]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) in their respective recommended media.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
General Enzyme Inhibition Screening
The compound's structure could potentially interact with a variety of enzymes. A high-throughput screen against a panel of key enzyme classes can uncover unexpected activities.[12][13][14]
Workflow: High-Throughput Enzyme Inhibition Screening
Caption: Workflow for high-throughput enzyme inhibition screening.
Tier 2: Secondary Screening - Mechanism of Action Elucidation
If promising activity is identified in Tier 1, the next step is to perform more specific assays to understand the mechanism of action.
Deconvolution of Anti-Inflammatory Activity
If the compound shows anti-inflammatory effects, further investigation is warranted to identify the underlying pathway.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay determines if the compound acts as a cyclooxygenase inhibitor, a common mechanism for NSAIDs.[1]
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical). This is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX.
-
Procedure: Follow the manufacturer's protocol. Briefly, incubate purified ovine COX-1 or human recombinant COX-2 with the test compound at various concentrations.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Signal Detection: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the percent inhibition for both COX-1 and COX-2 and determine the IC50 values. This will also provide a selectivity index.
Experimental Protocol: Cytokine Release Assay
This assay measures the effect of the compound on the production of pro-inflammatory cytokines.[7]
-
Cell Culture and Treatment: Use the same setup as the nitric oxide assay (Section 2.1).
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate IC50 values.
Nuclear Receptor Modulation Screening
The lipophilic nature of the compound and its structural similarity to some known nuclear receptor ligands suggest that it could modulate the activity of these transcription factors.[15][16]
Experimental Protocol: Luciferase Reporter Gene Assay for PPARγ and PXR
-
Cell Line: Use a suitable host cell line (e.g., HEK293T or HepG2) that is readily transfectable.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ or PXR) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control and a known agonist (e.g., Rosiglitazone for PPARγ, Rifampicin for PXR) as a positive control.
-
Lysis and Luminescence Measurement: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value if agonistic activity is observed.
Signaling Pathway: Nuclear Receptor Activation
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A Technical Guide to the Therapeutic Targeting of 4-[(2-Fluorobenzyl)oxy]benzoic acid: A Structure-Informed Hypothesis
Abstract
This technical guide presents a strategic framework for the identification and validation of potential therapeutic targets for the novel compound, 4-[(2-Fluorobenzyl)oxy]benzoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of analogous benzyloxybenzoic acid and fluorinated benzoic acid derivatives to postulate a range of plausible biological activities. We hypothesize that this compound may exhibit anti-inflammatory and neuroprotective properties. The core of this guide is a detailed exposition of experimental protocols and workflows designed to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.
Introduction: The Rationale for Investigating this compound
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The versatility of the benzene ring allows for substitution patterns that can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. The subject of this guide, this compound, possesses several key structural features that suggest potential biological activity:
-
A Benzoic Acid Moiety: The carboxylic acid group is a common pharmacophore that can engage in hydrogen bonding and electrostatic interactions with the active sites of various enzymes and receptors.
-
A Benzyl Ether Linkage: This linker provides a degree of conformational flexibility and can influence the lipophilicity of the molecule, impacting its ability to cross cellular membranes.
-
A Fluorine Substitution: The introduction of a fluorine atom on the benzyl ring can significantly alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target proteins.
While direct biological data for this compound is not currently available in the public domain, the known activities of structurally related compounds provide a strong basis for forming testable hypotheses regarding its potential therapeutic applications.
Postulated Therapeutic Targets: A Hypothesis-Driven Approach
Based on an analysis of the scientific literature concerning benzoic acid and benzyloxybenzoic acid derivatives, we propose two primary areas of investigation for this compound: inflammation and neurodegeneration.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant body of research points to the anti-inflammatory potential of benzoic and salicylic acid derivatives.[1][2] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins. Of particular interest is the potential for selective inhibition of COX-2, an inducible enzyme upregulated at sites of inflammation, which could offer a favorable side-effect profile compared to non-selective COX inhibitors.
The structural similarity of this compound to known COX inhibitors suggests that it may also interact with the active site of these enzymes. The carboxylic acid moiety is crucial for binding, while the benzyloxy group can occupy the hydrophobic channel of the enzyme.
Neuroprotective Effects: Exploring Novel Mechanisms
Recent studies have highlighted the neuroprotective potential of benzyloxy-containing compounds. One promising avenue of investigation is the inhibition of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[3] This interaction is implicated in the excitotoxic cascade following ischemic stroke.
Furthermore, derivatives of benzoic acid have been explored as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), both of which are therapeutic targets in Alzheimer's disease.[4] The structural features of this compound warrant an investigation into its potential to modulate these neurological targets.
Experimental Validation: A Step-by-Step Guide
The following sections provide detailed protocols for the initial in vitro evaluation of this compound against the hypothesized targets.
Workflow for Target Identification and Validation
The overall strategy for characterizing the biological activity of this compound is outlined in the workflow diagram below.
Caption: A generalized workflow for the in vitro characterization of this compound.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Hemin
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Add serial dilutions of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 15 minutes.
-
Add ADHP to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (excitation/emission ~535/590 nm) at 1-minute intervals for 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
| Parameter | Value |
| Enzyme Concentration | 25-100 U/mL |
| Substrate Concentration | 5-10 µM |
| Incubation Time | 15 minutes at 25°C |
| Readout | Fluorescence (Ex/Em = 535/590 nm) |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol utilizes the Ellman's reagent to colorimetrically measure the inhibition of AChE.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer and AChE enzyme.
-
Add serial dilutions of this compound or a known AChE inhibitor (e.g., donepezil) to the wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add DTNB to all wells.
-
Initiate the reaction by adding ATCI to all wells.
-
Measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.
Protocol 3: PSD95-nNOS Protein-Protein Interaction Assay
This protocol describes a fluorescence polarization (FP)-based assay to screen for inhibitors of the PSD95-nNOS interaction.
Materials:
-
Recombinant human PSD95 protein (containing the relevant PDZ domain)
-
A fluorescently labeled peptide derived from the N-terminus of nNOS (e.g., FITC-nNOS peptide)
-
Assay buffer (e.g., phosphate-buffered saline with Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer and the FITC-nNOS peptide.
-
Add serial dilutions of this compound or a known inhibitor. Include a DMSO vehicle control.
-
Add the PSD95 protein to initiate the binding reaction. Wells containing only the FITC-nNOS peptide will serve as the "low polarization" control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition of binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Mechanistic Insights
The following diagrams illustrate the signaling pathways associated with the proposed therapeutic targets.
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Caption: Postulated neuroprotective mechanism through disruption of the PSD95-nNOS interaction.
Conclusion and Future Directions
This technical guide provides a scientifically grounded, albeit hypothetical, framework for initiating the investigation of this compound as a potential therapeutic agent. The proposed targets in inflammation and neurodegeneration are based on robust structure-activity relationship data from analogous compounds. The detailed experimental protocols herein offer a clear path for the initial in vitro validation of these hypotheses. Positive results from these initial screens would warrant further investigation, including cell-based assays, mechanism of action studies, and eventual in vivo efficacy models. The journey from a novel chemical entity to a therapeutic candidate is a long and complex one, and this guide serves as the foundational roadmap for that endeavor.
References
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-
Tjahjono, D. H. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
-
Chen, D. et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. [Link]
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-
Gül, H. İ. et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]
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4-[(2-Fluorobenzyl)oxy]benzoic acid safety and toxicity profile
An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the safety and toxicity profile of this compound. In the absence of extensive direct empirical data for this specific molecule, this document establishes a predictive profile based on a thorough review of its structural analogues, including benzoic acid, fluorinated benzoic acids, and benzyl ethers. We synthesize existing knowledge to forecast its physicochemical properties, pharmacokinetic behavior, and potential toxicological endpoints. Crucially, this guide outlines a detailed, field-proven, multi-tiered experimental strategy for definitively characterizing the safety of this compound, adhering to the highest standards of scientific integrity and regulatory requirements. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction and Compound Overview
This compound is a halogenated aromatic ether carboxylic acid. Its structure, featuring a benzoic acid moiety linked to a fluorinated benzyl group via an ether linkage, suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the carboxylic acid group, the ether linkage, and the fluorine atom are key determinants of its chemical reactivity, metabolic fate, and toxicological profile. Understanding these structural alerts is fundamental to designing a robust safety assessment program.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Source |
| CAS Number | 405-24-3 | |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.23 g/mol | |
| Physical Form | Solid | |
| InChI Key | PKWADBDVMROXJB-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1ccc(OCc2ccccc2F)cc1 |
Predictive Pharmacokinetic (ADME) Profile
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of safety evaluation. Based on its structural features, we can infer the likely ADME characteristics of this compound.
Absorption
The molecule's moderate molecular weight and the presence of both lipophilic (benzyl ether) and hydrophilic (carboxylic acid) moieties suggest that it is likely to be absorbed orally. The pKa of the carboxylic acid group will influence its absorption in the gastrointestinal tract.
Distribution
Following absorption, the compound is expected to distribute into various tissues. The degree of plasma protein binding will be a critical factor in its distribution and availability at target sites.
Metabolism
The metabolism of this compound is anticipated to proceed via several key pathways:
-
Phase I Metabolism: The primary site of Phase I metabolism is likely the ether linkage, leading to O-dealkylation and the formation of 4-hydroxybenzoic acid and 2-fluorobenzyl alcohol. Cytochrome P450 enzymes will likely mediate this process.
-
Phase II Metabolism: The carboxylic acid moiety is a prime substrate for glucuronidation, forming an acyl glucuronide. Additionally, the hydroxylated metabolite (4-hydroxybenzoic acid) can undergo glucuronidation or sulfation.
The formation of reactive metabolites is a key safety consideration. Acyl glucuronides of some carboxylic acids have been associated with idiosyncratic drug toxicity[1].
Excretion
The metabolites, being more water-soluble than the parent compound, are expected to be primarily excreted via the kidneys into the urine.
Anticipated Toxicological Profile and Hazard Identification
Based on the available data for structurally related compounds, the following toxicological hazards are anticipated for this compound.
Table 2: Summary of Anticipated Hazards
| Hazard Class | Anticipated Effect | Rationale / Supporting Evidence from Analogues |
| Acute Toxicity | Low to moderate oral toxicity. | Benzoic acid has an oral LD50 in rats ranging from 1700-3040 mg/kg[2]. |
| Skin Corrosion/Irritation | Likely to be a skin irritant. | Classified as a skin irritant (Category 2)[3]. |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation. | Classified as an eye irritant (Category 2)[3]. |
| Respiratory Irritation | May cause respiratory irritation. | Target organ for similar compounds is the respiratory system[3]. |
| Germ Cell Mutagenicity | Unlikely to be a direct-acting mutagen, but further testing is required. | Benzoic acid has shown mixed results in some in vitro genotoxicity assays, but is generally considered non-genotoxic in vivo[2][4][5]. |
| Carcinogenicity | Unlikely to be carcinogenic. | Long-term studies on benzoic acid and benzyl alcohol have not shown evidence of carcinogenicity[2][6][7]. |
| Reproductive Toxicity | No significant reproductive or developmental toxicity is expected at non-maternally toxic doses. | Studies on benzoic acid have not shown evidence of reproductive or developmental toxicity[2][8]. |
Recommended Experimental Strategy for Safety and Toxicity Assessment
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of this compound.
Tier 1: In Vitro Toxicity Screening
The initial phase of testing should focus on in vitro assays to rapidly assess key toxicological endpoints.
-
Protocol: Neutral Red Uptake (NRU) Assay in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL of neutral red. Incubate for 3 hours to allow for lysosomal uptake of the dye.
-
Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the amount of neutral red retained.
-
-
Causality and Validation: The NRU assay provides a quantitative measure of cell membrane integrity. A dose-dependent decrease in neutral red uptake indicates cytotoxicity. This assay should be run with appropriate positive and negative controls to ensure its validity.
-
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
Causality and Validation: The Ames test is a well-established and regulatory-accepted assay for identifying point mutations. The inclusion of the S9 fraction is critical for detecting pro-mutagens that require metabolic activation.
-
Protocol: In Vitro Micronucleus Test
-
Cell Line: Use a suitable mammalian cell line, such as CHO, V79, or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of the test compound for a defined period, both with and without S9 metabolic activation.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
-
-
Causality and Validation: This assay detects both chromosome breakage and loss. The use of cytochalasin B ensures that only cells that have undergone one mitosis are scored, which is a critical validation step.
Tier 2: In Vivo Acute and Repeated Dose Toxicity Studies
Should the in vitro data not reveal significant liabilities, in vivo studies are warranted to understand the compound's effects in a whole organism.
-
Protocol:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.
-
Endpoint: The study determines a GHS classification for acute toxicity and provides an estimate of the LD50.
-
-
Causality and Validation: This study provides essential information on the acute lethal potential of the compound and helps in dose selection for subsequent studies.
-
Protocol:
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dosing: Administer the compound daily via gavage for 28 days at three dose levels plus a vehicle control.
-
Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and clinical pathology (hematology and clinical chemistry) at termination.
-
Pathology: Perform a full necropsy on all animals, record organ weights, and conduct histopathological examination of a comprehensive list of tissues.
-
Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
-
Causality and Validation: This study identifies target organs of toxicity and characterizes the dose-response relationship of any adverse effects. The comprehensive nature of the examinations provides a robust dataset for risk assessment.
Visualization of Key Processes
Proposed Metabolic Pathway
Caption: Proposed metabolic pathway for this compound.
Tiered Toxicity Testing Workflow
Caption: Recommended tiered workflow for toxicity testing.
Conclusion and Recommendations
While direct toxicological data for this compound is scarce, a predictive analysis based on its structural analogues suggests a profile of low to moderate acute toxicity, with potential for skin, eye, and respiratory irritation. There is no strong indication from its analogues to suggest a high risk of genotoxicity, carcinogenicity, or reproductive toxicity. However, this predictive profile must be confirmed through empirical testing.
We strongly recommend the execution of the tiered experimental strategy outlined in this guide, starting with in vitro cytotoxicity and genotoxicity assays. The results of these initial screens will dictate the necessity and design of subsequent in vivo studies. This systematic approach will ensure a comprehensive and scientifically robust characterization of the safety and toxicity profile of this compound, enabling informed decisions in its development and application.
References
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ACS Publications. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
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PubMed. Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. [Link]
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PubMed. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. [Link]
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PubMed Central. Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling. [Link]
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Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]
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OECD. 4-hydroxybenzoic acid. [Link]
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ResearchGate. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. [Link]
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PubMed. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. [Link]
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NIST. Safety Data Sheet: Benzoic Acid. [Link]
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PubMed Central. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. [Link]
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LPS.org. Safety Data Sheet: Benzoic Acid. [Link]
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OSTI.gov. Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). [Link]
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PubMed. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). [Link]
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EPA.gov. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]
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NICNAS. Benzoic acid: Human health tier II assessment. [Link]
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PubMed Central. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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OECD Existing Chemicals Database. BENZOATES. [Link]
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PubChem. 4-Fluorobenzoic Acid. [Link]
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PubChem. 4-((2-Fluorobenzyl)oxy)-3-iodobenzoic acid. [Link]
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NICNAS. Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
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PubMed. 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. [Link]
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MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
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Methodological & Application
Synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic acid protocol
An Application Note for the Synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive and technically detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, causality behind procedural choices, and a step-by-step protocol validated for reproducibility. Safety considerations and methods for product purification and characterization are also detailed to ensure both safety and the integrity of the final compound.
Introduction and Scientific Rationale
The synthesis of substituted benzoic acid derivatives is of paramount importance in medicinal chemistry. This compound serves as a crucial structural motif and building block for various biologically active molecules. Its preparation via the Williamson ether synthesis represents a classic yet highly efficient approach to coupling an aryloxide with an alkyl halide.[1][2]
The core of this protocol is the Sₙ2 (bimolecular nucleophilic substitution) reaction between the potassium salt of 4-hydroxybenzoic acid and 2-fluorobenzyl bromide.[1][3]
Reaction Scheme: 4-hydroxybenzoic acid + 2-fluorobenzyl bromide → this compound
Causality of Experimental Design:
-
Choice of Mechanism (Sₙ2): The Williamson ether synthesis is exceptionally reliable for this transformation. The substrate, 2-fluorobenzyl bromide, is a primary benzylic halide, which is highly reactive towards Sₙ2 displacement and minimizes the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[2][3]
-
Base Selection (Potassium Carbonate): Potassium carbonate (K₂CO₃) is the base of choice for this reaction. It is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the more nucleophilic phenoxide.[4][5] It is also inexpensive, easy to handle, and its use avoids the introduction of stronger, more reactive bases like sodium hydride which require more stringent anhydrous conditions.[6][7]
-
Solvent Selection (N,N-Dimethylformamide): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for Sₙ2 reactions.[1] It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thus accelerating the rate of nucleophilic attack. Its high boiling point also allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction time.
Materials and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
Reagents & Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 5.00 g | 36.2 | 1.0 |
| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 7.20 g (4.6 mL) | 38.1 | 1.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.50 g | 54.3 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 75 mL | - | - |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | ~30 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Detailed Experimental Protocol
Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (7.50 g, 54.3 mmol).
-
Add 75 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Fit the flask with a reflux condenser and a thermometer.
-
Begin stirring the suspension at room temperature.
Reaction Execution
-
Slowly add 2-fluorobenzyl bromide (4.6 mL, 38.1 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 7:3 mixture of n-hexane and ethyl acetate as the eluent. Spot the starting material (4-hydroxybenzoic acid) and the reaction mixture. The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid has disappeared.
Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 300 mL of cold water in a beaker with stirring.
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and inorganic salts.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
Purification
-
Further purification can be achieved by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Safety and Hazard Information
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation.[8][9][10]
-
2-Fluorobenzyl Bromide: Corrosive. Causes severe skin burns and eye damage.[11][12] It is also a lachrymator (induces tearing). Handle with extreme care.
-
Potassium Carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the procedure.[11][13][14]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons on both aromatic rings and the benzylic methylene group.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
References
-
Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
Metasci. Safety Data Sheet 4-Hydroxybenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?[Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Application Notes & Protocols for the Purification of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract: This technical guide provides a comprehensive framework for the purification of 4-[(2-Fluorobenzyl)oxy]benzoic acid, a key intermediate in pharmaceutical research and development. Recognizing that the integrity of downstream applications is contingent upon the purity of starting materials, this document details robust, field-proven methodologies for purification and subsequent purity verification. We move beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot effectively. The protocols described herein are designed to be self-validating, incorporating quality control checkpoints to ensure the final compound meets the stringent purity requirements for drug discovery and development.
Foundational Principles: Understanding the Impurity Profile
The efficacy of any purification strategy is predicated on a thorough understanding of the potential impurities. This compound is most commonly synthesized via a Williamson ether synthesis. This reaction, while generally efficient, can introduce a predictable set of impurities that must be addressed.
Typical Synthesis and Impurity Generation:
The synthesis involves the reaction of a salt of 4-hydroxybenzoic acid with 2-fluorobenzyl halide (chloride or bromide) in a polar aprotic solvent.
Key Impurities to Target:
-
Starting Materials: Unreacted 4-hydroxybenzoic acid and 2-fluorobenzyl halide are the most common impurities.
-
Side-Products: Neutral by-products, such as bis(2-fluorobenzyl) ether, can form from the self-condensation of the alkylating agent.
-
Reagents & Solvents: Residual base, phase-transfer catalysts, and reaction solvents (e.g., DMF, acetonitrile) may persist after initial workup.
Primary Purification Technique: Optimized Recrystallization
Recrystallization is the most effective and scalable method for purifying this compound, leveraging differences in solubility between the target compound and its impurities.[1][2] The key to a successful recrystallization is the selection of an appropriate solvent system.
2.1. Causality of Solvent Selection
An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][2][3] This differential ensures maximum recovery of the purified solid upon cooling. For this compound, a moderately polar molecule, mixed solvent systems often provide the necessary solubility gradient.
| Solvent System | Rationale & Properties | Suitability |
| Ethanol/Water | Excellent Choice. The compound is soluble in hot ethanol (the "good" solvent) and insoluble in water (the "poor" solvent). The ratio can be fine-tuned to achieve optimal recovery. | Highly Recommended |
| Isopropanol/Water | Similar to ethanol/water, offering a slightly different polarity and boiling point profile. | Recommended |
| Acetic Acid/Water | Acetic acid is a good solvent for carboxylic acids. However, its high boiling point and odor can make it difficult to remove completely. | Use with Caution |
| Toluene | May be suitable for removing more polar impurities, but the compound's solubility is likely limited even at high temperatures. | Not a Primary Choice |
2.2. Step-by-Step Recrystallization Protocol (Ethanol/Water System)
This protocol is designed to maximize both purity and yield.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of near-boiling ethanol required to fully dissolve the solid. This creates a saturated solution and is a critical step to ensure good recovery.[3][4]
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulate matter without allowing the desired compound to crystallize prematurely.[5]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently turbid (cloudy). This indicates the solution is at its saturation point.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again. This ensures the subsequent crystallization process begins from a homogenous, saturated state.
-
Slow Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which inherently exclude impurities from their lattice structure.[1][5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the mother liquor.[1][3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization medium) to remove any residual mother liquor clinging to the crystal surfaces.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
2.3. Troubleshooting Common Recrystallization Issues
| Problem | Cause | Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.[5] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent (ethanol). 3. Ensure slower cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a "seed crystal" of pure product. 3. If too much solvent was added, carefully evaporate some solvent and allow it to cool again.[5] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent system; premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Pre-heat all glassware used for hot filtration. |
Orthogonal Purification: Acid-Base Extraction
For crude material with significant neutral impurities (e.g., bis(2-fluorobenzyl) ether), an initial acid-base extraction is highly effective. This technique exploits the acidic nature of the carboxylic acid group.
Principle: The target compound, being a carboxylic acid, is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and can be washed away. Subsequent re-acidification precipitates the purified carboxylic acid.
Purity Assessment: A Validated QC Protocol
Post-purification analysis is mandatory to confirm purity. A combination of chromatographic and physical methods provides a complete picture of the compound's quality.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6][7] A reversed-phase method is recommended for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds.[7] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | A gradient elution (e.g., 30% to 90% Acetonitrile) is effective for separating impurities with a range of polarities. The acid improves peak shape for the carboxylic acid analyte. |
| Detector | UV-Vis or Photodiode Array (PDA) | The aromatic rings provide strong chromophores. Detection at λmax (approx. 240-260 nm, to be determined empirically) ensures high sensitivity. |
| Column Temp. | 30-40 °C | Ensures reproducible retention times. |
| Purity Metric | Peak Area % at λmax | Provides a quantitative measure of purity. |
4.2. Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the effectiveness of a purification step.[8][9][10]
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid |
| Visualization | UV light (254 nm) |
4.3. Melting Point Analysis
A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.[2]
Integrated Purification Strategy
For achieving the highest purity (>99.5%), a multi-step approach is often necessary. The optimal workflow depends on the impurity profile of the crude material.
References
- Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2007). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (2008). PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. DE69936350T2.
- Google Patents. (2009). INHIBITORS OF STEAROYL-COA DESATURASE. US20090149477A1.
- Nóbrega, J. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
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All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive suite of analytical methods for the characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS No. 405-24-3), a key organic intermediate. Ensuring the identity, purity, and stability of such compounds is paramount for researchers, scientists, and drug development professionals. This document details optimized protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be robust and reproducible, providing a self-validating framework for quality control and research applications. We explain the causality behind experimental choices, grounding the protocols in established scientific principles to ensure technical accuracy and field-proven insights.
Introduction and Physicochemical Profile
This compound is a derivative of benzoic acid featuring a fluorobenzyl ether linkage. Its structural components—a carboxylic acid, an ether, and two aromatic rings, one of which is fluorinated—necessitate a multi-technique approach for unambiguous characterization. Accurate analytical data is critical for its use in subsequent synthetic steps and for ensuring the quality of final products in pharmaceutical and materials science applications.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 405-24-3 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | [1][2] |
| Molecular Weight | 246.23 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | PKWADBDVMROXJB-UHFFFAOYSA-N | [1][2] |
Chromatographic Analysis: Purity and Assay by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic compounds and quantifying them against a reference standard.[3] A reversed-phase (RP) method is ideally suited for this compound due to its moderate polarity.
Scientific Principle
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with greater hydrophobicity are retained longer on the column. A gradient elution, where the mobile phase composition is changed over time to increase its organic solvent content, is employed to ensure the efficient elution of the main analyte while also separating less and more retained impurities. The addition of an acid modifier, such as formic acid, to the mobile phase is critical for protonating the carboxylic acid functional group, which suppresses its ionization and results in sharp, symmetrical peaks.[4]
Visual Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Determination.
Detailed HPLC Protocol
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detector | Standard, reliable instrumentation for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Industry-standard stationary phase providing excellent retention and selectivity for aromatic compounds.[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Aqueous component. Formic acid ensures the analyte is in its non-ionized form for better peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Organic component. Acetonitrile provides good elution strength and is UV transparent. |
| Gradient Elution | 0-20 min: 40% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% B | A gradient ensures elution of a wide range of potential impurities and provides a robust separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[6] |
| Detection | UV at 254 nm | Aromatic rings in the analyte provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (~100 µg/mL) as the standard solution using the sample diluent.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.
-
Analysis: Inject the standard and sample solutions in sequence.
-
Calculation: Calculate the purity of the sample by area normalization or against the reference standard for an assay value.
Spectroscopic Characterization
Spectroscopic methods provide orthogonal information to chromatography, confirming the molecular structure of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For this compound, FTIR is excellent for confirming the presence of the carboxylic acid and ether moieties.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Reference |
| 3300-2500 | O-H stretch (very broad) | Carboxylic Acid | The extreme broadness is due to strong hydrogen-bonded dimer formation in the solid state.[7][8][9] |
| 1710-1680 | C=O stretch | Carboxylic Acid | The carbonyl stretch is very strong and intense. Conjugation with the aromatic ring shifts it to a slightly lower frequency.[8][10] |
| 1320-1210 | C-O stretch | Carboxylic Acid / Aryl Ether | Strong band resulting from the coupling of C-O stretching and O-H bending.[8][10] |
| ~1100 | C-F stretch | Fluorinated Benzene | A strong absorption characteristic of the carbon-fluorine bond. |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene rings. |
Protocol (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[11]
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11][12]
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded and often broad due to exchange.[9] | |
| ~7.95 | doublet | 2H | Ar-H | Protons ortho to the carboxyl group are deshielded. | |
| ~7.6-7.2 | multiplet | 4H | Ar-H | Protons of the fluorobenzyl ring. | |
| ~7.15 | doublet | 2H | Ar-H | Protons ortho to the ether linkage. | |
| ~5.25 | singlet | 2H | -O-CH₂-Ar | Benzylic protons adjacent to an electronegative oxygen atom. |
| ¹³C NMR | δ (ppm) | Assignment | Rationale |
| ~167 | C=O | Carboxyl carbon, characteristically downfield.[9][13] | |
| ~162 | C-O (Ar) | Aromatic carbon directly attached to the ether oxygen. | |
| ~160 (d) | C-F (Ar) | Aromatic carbon bonded to fluorine, shows coupling (¹JCF). | |
| ~131-115 | Ar-C, Ar-CH | Remaining aromatic carbons. | |
| ~69 | -O-CH₂- | Benzylic carbon adjacent to the ether oxygen. |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.
Visual Workflow for MS Analysis
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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- 11. rsc.org [rsc.org]
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- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of the compound's purity and stability. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is an aromatic carboxylic acid and a benzyl ether derivative. Aromatic carboxylic acids are significant structural motifs in medicinal chemistry and serve as building blocks in the synthesis of various pharmaceutical compounds.[1] The presence of a fluorine atom can modulate the physicochemical and pharmacological properties of a molecule. Accurate quantification of this compound and its potential impurities or degradants is crucial for quality control in drug discovery and development.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive guide to a validated HPLC method suitable for routine analysis and stability studies of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
-
Structure:
-
Solubility: Based on its structure and the properties of similar compounds like 4-Fluorobenzoic acid, it is expected to be soluble in organic solvents such as methanol and acetonitrile, and sparingly soluble in water.[7][8]
-
UV Absorbance: Benzoic acid and its derivatives typically exhibit strong UV absorbance due to the aromatic ring. Benzoic acid has an absorption maximum around 221-230 nm.[9][10] Therefore, a detection wavelength in this region is expected to provide good sensitivity.
Recommended HPLC Method
The following method was developed and validated to provide optimal separation and quantification of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV or DAD detector | Widely available and suitable for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention for non-polar compounds like the target analyte.[11] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid is added to adjust the mobile phase pH to approximately 2.8, ensuring the carboxylic acid is protonated for better retention and peak shape.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Provides high sensitivity for the analyte based on the expected UV absorbance of the benzoic acid chromophore. |
| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential impurities. |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]
Method Validation Protocol
This method was validated according to the ICH Q2(R1) guidelines.[2][13]
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The results should show that the main peak of this compound is well-resolved from all degradation product peaks, demonstrating the method's specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Procedure: A series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL) are injected.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Procedure: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Six replicate injections of the same sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Procedure: The effect of small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) on the retention time and peak area is evaluated.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2%.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logic
Caption: Logical relationship of the HPLC method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be stability-indicating. This protocol is suitable for routine quality control and stability testing in research and pharmaceutical development environments.
References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
-
HPLC Method Validation: Key Parameters and Importance. (n.d.). Assayprism.
-
HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18. (n.d.). Sigma-Aldrich.
-
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). BenchChem.
-
Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). Thermo Fisher Scientific.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
-
Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). Journal of Chromatography A, 1088(1-2), 49-56.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). BOC Sciences.
-
2-[(4-fluorobenzyl)oxy]benzoic acid. (n.d.). Fluorochem.
-
4-Fluorobenzoic acid. (n.d.). ChemicalBook.
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies.
-
This compound. (n.d.). Sigma-Aldrich.
-
This compound. (n.d.). Sigma-Aldrich.
-
Stability Indicating HPLC Method Development: A Review. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 2905-2912.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
-
Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook.
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2022). Molecules, 27(5), 1572.
-
Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. (n.d.). ResearchGate.
-
Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate.
-
4-Fluorobenzoic Acid. (n.d.). PubChem.
-
Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate.
-
4-Fluorobenzoic acid. (n.d.). Wikipedia.
-
pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. (2021). Environmental Science: Processes & Impacts, 23(10), 1599-1609.
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry, 63(23), 14674-14701.
-
4-Fluorobenzoic acid. (n.d.). Wikipedia.
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- 12. pharmtech.com [pharmtech.com]
- 13. fda.gov [fda.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals requiring unambiguous structural verification and purity assessment of this compound. This document outlines systematic procedures for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is explained to ensure technical accuracy and reproducibility. All methodologies adhere to IUPAC recommendations for data presentation.[1][2][3]
Introduction
This compound is a small organic molecule featuring several key structural motifs amenable to NMR analysis: a disubstituted benzoic acid ring, a benzylic ether linkage, and a monosubstituted fluorinated aromatic ring. The presence of the NMR-active ¹⁹F nucleus provides a powerful and sensitive probe for structural confirmation.[4][5] A thorough NMR analysis is critical for confirming the chemical identity, assessing isomeric purity, and elucidating the precise connectivity of atoms within the molecule.
Modern NMR spectroscopy, including multidimensional techniques, is an indispensable tool for the structural elucidation of small molecules.[6][7] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton and carbon signals by revealing through-bond scalar couplings.[6][8] This application note provides a self-validating system of experiments designed to deliver a complete and confident structural assignment.
Molecular Structure and Atom Numbering
For clarity, the following atom numbering scheme will be used throughout this document for all spectral assignments.
Caption: Atom numbering scheme for this compound.
PART 1: Experimental Protocols
1.1 Materials and Equipment
| Material/Equipment | Specifications |
| Analyte | This compound (≥98% purity) |
| NMR Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D |
| Internal Standard | Tetramethylsilane (TMS), 99.9%+ purity |
| NMR Tubes | 5 mm high-precision NMR tubes |
| NMR Spectrometer | 400 MHz (or higher) spectrometer equipped with a multinuclear probe |
| Software | NMR data processing software (e.g., MestReNova, TopSpin) |
Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve the carboxylic acid analyte and for its property of shifting the exchangeable acidic proton (COOH) signal to a downfield region (typically >10 ppm), where it is less likely to overlap with other resonances.[9][10] The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) serves as a convenient secondary reference.
1.2 Sample Preparation Protocol
A well-defined sample preparation workflow is crucial for acquiring high-quality, reproducible NMR data.
Caption: Workflow for NMR sample preparation.
-
Weighing: Accurately weigh 10-15 mg of the analyte directly into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample at room temperature until the solid is completely dissolved. A brief application of gentle heat (<40°C) or sonication may be used if dissolution is slow.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Referencing: The residual solvent peak of DMSO-d₆ is typically used for referencing. However, for the highest accuracy according to IUPAC recommendations, a small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm for ¹H and ¹³C).[3][11]
1.3 NMR Acquisition Parameters
The following tables summarize the recommended acquisition parameters for a 400 MHz spectrometer. These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | zg |
| Spectral Width (ppm) | -2 to 14 | -10 to 200 | -100 to -150 |
| Acquisition Time (s) | ~4.0 | ~1.5 | ~2.0 |
| Relaxation Delay (s) | 2.0 | 2.0 | 2.0 |
| Number of Scans | 16 | 1024 | 32 |
| Transmitter Frequency | On ¹H channel | On ¹³C channel | On ¹⁹F channel |
| Referencing | TMS at 0 ppm | TMS at 0 ppm | External CFCl₃ at 0 ppm |
Table 2: 2D NMR Acquisition Parameters
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
|---|---|---|---|
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width F2 (¹H) | -1 to 10 ppm | -1 to 10 ppm | -1 to 10 ppm |
| Spectral Width F1 | -1 to 10 ppm | 0 to 170 ppm | 0 to 180 ppm |
| Number of Increments | 256 | 256 | 512 |
| Number of Scans | 2-4 | 4-8 | 8-16 |
| ¹J(CH) for HSQC | N/A | 145 Hz | N/A |
| ⁿJ(CH) for HMBC | N/A | N/A | 8 Hz |
PART 2: Data Processing and Interpretation
2.1 Predicted Spectral Data
Accurate structural assignment is facilitated by comparing experimental data with predicted values and understanding the expected coupling patterns.
| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Couplings (J, Hz) |
| H-2, H-6 | ~7.9 | ~131.5 | ³J(HH) ≈ 8.5 |
| H-3, H-5 | ~7.1 | ~115.0 | ³J(HH) ≈ 8.5 |
| COOH | >12.0 | ~167.5 | Broad singlet |
| CH₂ (C9) | ~5.2 | ~69.5 | ⁴J(HF) ≈ 2.0 |
| H-3' | ~7.4 | ~131.0 | ³J(HH), ³J(HF) |
| H-4' | ~7.2 | ~129.0 | ³J(HH) |
| H-5' | ~7.5 | ~125.0 | ³J(HH), ⁴J(HF) |
| H-6' | ~7.6 | ~115.5 | ³J(HH), ³J(HF) |
| C-F (C2') | N/A | ~160.0 | ¹J(CF) ≈ 245 |
Note: Predicted shifts are estimates. Experimental values will vary based on solvent and concentration.
2.2 Step-by-Step Spectral Assignment
The following logical workflow ensures a systematic and accurate assignment of all signals.
Caption: Logical workflow for complete NMR spectral assignment.
-
¹H NMR Analysis:
-
Identify the downfield singlet corresponding to the carboxylic acid proton (H-COOH), which will disappear upon D₂O exchange.[9][12]
-
Locate the singlet for the benzylic methylene protons (H-9). Expect to see a small doublet splitting due to a four-bond coupling to fluorine (⁴J(HF)).
-
Identify the two AA'BB' spin systems of the aromatic rings. The protons on the benzoic acid ring (H-2/6 and H-3/5) will be distinct from those on the fluorobenzyl ring.
-
-
¹⁹F NMR Analysis:
-
¹³C NMR Analysis:
-
2D NMR Correlation:
-
COSY: Use the COSY spectrum to trace the proton-proton coupling networks within each aromatic ring, confirming neighbor relationships (e.g., H-2 couples with H-3).
-
HSQC: This is the primary experiment for assigning protonated carbons.[6] Each cross-peak links a proton signal on the F2 (¹H) axis to its directly attached carbon on the F1 (¹³C) axis.
-
HMBC: This experiment reveals two- and three-bond correlations and is essential for connecting the molecular fragments.[6] Key correlations to look for are:
-
From the methylene protons (H-9) to the quaternary carbons C-4 and C-1'. This confirms the ether linkage.
-
From the benzoic acid protons (H-2/6) to the carbonyl carbon (C-7).
-
From the fluorobenzyl protons (H-6') to the carbon bearing the fluorine (C-2'), confirming their ortho relationship.
-
-
Conclusion
By systematically applying the one- and two-dimensional NMR experiments detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation spectroscopy, provides a self-validating dataset that confirms atomic connectivity and isomeric purity. Adherence to the described protocols and IUPAC standards for data reporting will ensure the generation of high-quality, reliable, and defensible analytical results for research and development applications.[1][15]
References
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. Retrieved from [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. De Gruyter. Retrieved from [Link]
-
Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). PubMed. Retrieved from [Link]
-
IUPAC. (1971). RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS. IUPAC. Retrieved from [Link]
-
York, R., Smith, A. J. R., Bell, N. G. A., & Uhrín, D. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Retrieved from [Link]
-
IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). IUPAC. Retrieved from [Link]
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Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008). BMRB. Retrieved from [Link]
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DiRocco, D. A., & Rovis, T. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH. Retrieved from [Link]
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Cai, Y. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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PubChem. (n.d.). 4-((2-Fluorobenzyl)oxy)-3-iodobenzoic acid. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This application note provides a comprehensive guide to the analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid using Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS). As a key intermediate in pharmaceutical and materials science research, unequivocal structural confirmation of this molecule is critical. We present detailed protocols for sample preparation, instrument setup, and data interpretation. The narrative emphasizes the rationale behind methodological choices, focusing on the predictable ionization behavior of the carboxylic acid moiety and the characteristic fragmentation patterns induced by Collision-Induced Dissociation (CID). This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust method for the characterization of complex aromatic molecules.
Introduction and Scientific Rationale
This compound is an aromatic ether and carboxylic acid derivative. Its structure incorporates several key features that are amenable to mass spectrometric analysis: a terminal carboxylic acid, a flexible ether linkage, and a fluorinated aromatic ring. Mass spectrometry provides not only precise molecular weight determination but also invaluable structural information through controlled fragmentation experiments.
The choice of Electrospray Ionization (ESI) is predicated on its efficacy in ionizing polar molecules, particularly those containing acidic or basic functional groups. Carboxylic acids are readily ionized in negative ESI mode through deprotonation to yield an abundant [M-H]⁻ ion[1]. This process is highly efficient and often results in a clean spectrum dominated by the molecular ion, which is ideal for accurate mass measurement. In positive ESI mode, protonation can occur, though adduct formation with cations like sodium ([M+Na]⁺) is also common for carboxylic acids[2][3].
For structural elucidation, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed. CID is a process where selected precursor ions are fragmented through collisions with an inert gas, and the resulting product ions are mass-analyzed[4]. The fragmentation pathways are not random; they are governed by the chemical structure of the ion, with cleavages occurring at the weakest bonds or initiating through charge- or radical-site-driven mechanisms. For this compound, the key fragmentation sites are the C-O bonds of the ether linkage and the C-C bond of the carboxyl group.
Experimental Workflow and Protocols
A systematic approach is essential for reproducible and high-quality data. The workflow encompasses sample preparation, instrument configuration, data acquisition, and analysis.
Materials and Reagents
-
This compound (Standard)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (for positive mode) or Ammonium Hydroxide (for negative mode), optional mobile phase modifier.
Sample Preparation Protocol
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1-10 µg/mL. This concentration is typically sufficient for direct infusion on modern ESI mass spectrometers.
-
Solvent Considerations: The use of a protic solvent mixture like methanol/water facilitates the ionization process in ESI. For positive mode, adding 0.1% formic acid can enhance protonation. For negative mode, 0.1% ammonium hydroxide can aid deprotonation, although it is often unnecessary for carboxylic acids.
Instrumentation and Parameters
The following parameters are provided as a starting point for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Optimization may be required based on the specific instrument.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale |
| Ion Source | |||
| Capillary Voltage | 3.5 - 4.0 kV | -2.5 to -3.0 kV | Creates a strong electric field to generate charged droplets. |
| Nebulizer Gas (N₂) | 30 - 45 psi | 30 - 45 psi | Assists in aerosol formation. |
| Drying Gas (N₂) Flow | 5 - 8 L/min | 5 - 8 L/min | Aids in solvent evaporation from the charged droplets. |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C | Facilitates desolvation to produce gas-phase ions. |
| MS Acquisition | |||
| Scan Range (Full MS) | 100 - 500 m/z | 100 - 500 m/z | Covers the expected precursor ion and potential contaminants. |
| Precursor Ion (MS/MS) | 247.0771 m/z | 245.0614 m/z | The calculated exact mass of [M+H]⁺ and [M-H]⁻. |
| Collision Gas | Argon or Nitrogen | Argon or Nitrogen | Inert gas for inducing fragmentation. |
| Collision Energy (CID) | 10 - 40 eV (Ramped) | 10 - 30 eV (Ramped) | A range of energies is used to observe both low- and high-energy fragments. |
Results and Discussion
The molecular formula of this compound is C₁₄H₁₁FO₃. The calculated monoisotopic exact mass is 246.0692 Da.
Full Scan Mass Spectra
-
Negative Ion Mode: A full scan MS spectrum is expected to be dominated by the deprotonated molecule, [M-H]⁻, at m/z 245.0614 . This peak serves as a high-confidence indicator of the molecular weight.
-
Positive Ion Mode: The protonated molecule, [M+H]⁺, should be observed at m/z 247.0771 . It is also common to observe the sodium adduct, [M+Na]⁺, at m/z 269.0512 , especially if there is trace sodium contamination in the system or solvents[3][5].
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
The fragmentation of the deprotonated molecule is typically straightforward for carboxylic acids.
-
Primary Fragmentation: The most favorable fragmentation is the neutral loss of carbon dioxide (CO₂, 44.00 Da), a process known as decarboxylation[6]. This results in a major product ion at m/z 201.0719 ([C₁₃H₁₀FO]⁻). This fragmentation is highly characteristic and confirms the presence of the carboxylic acid group.
Fragmentation in positive mode provides more detailed structural information about the core of the molecule. The proton is likely to reside on the ether oxygen or the carbonyl oxygen of the carboxylic acid group.
-
Key Fragmentation Pathways:
-
Loss of Water: A common initial fragmentation for protonated carboxylic acids is the loss of a water molecule (H₂O, 18.01 Da), leading to an acylium ion at m/z 229.0665 [7].
-
Benzylic Cleavage: The most structurally informative fragmentation involves the cleavage of the C-O bond of the ether linkage. This heterolytic cleavage is facile due to the stability of the resulting fluorobenzyl cation. This pathway leads to the formation of the 2-fluorobenzyl cation at m/z 109.0402 ([C₇H₆F]⁺). This is a definitive marker for the fluorobenzyl substructure.
-
Formation of Protonated Benzoic Acid: Cleavage of the O-CH₂ bond can result in the formation of protonated 4-hydroxybenzoic acid at m/z 139.0395 ([C₇H₇O₃]⁺).
-
Further Fragmentation of m/z 109: The fluorobenzyl cation can further fragment, for example, by loss of HF to yield an ion at m/z 89.
-
The fragmentation pathway originating from the protonated molecule is illustrated below.
Summary of Mass Spectral Data
The table below summarizes the key ions expected in the high-resolution mass spectra.
| Ion Description | Observed m/z | Calculated Exact Mass | Elemental Composition | Ion Mode |
| Deprotonated Molecule | 245.0614 | 245.06140 | C₁₄H₁₀FO₃⁻ | Negative |
| Decarboxylated Ion | 201.0719 | 201.07157 | C₁₃H₁₀FO⁻ | Negative |
| Protonated Molecule | 247.0771 | 247.07705 | C₁₄H₁₂FO₃⁺ | Positive |
| Sodium Adduct | 269.0590 | 269.05900 | C₁₄H₁₁FO₃Na⁺ | Positive |
| Loss of Water | 229.0665 | 229.06646 | C₁₄H₁₀FO₂⁺ | Positive |
| 2-Fluorobenzyl Cation | 109.0402 | 109.04025 | C₇H₆F⁺ | Positive |
| Protonated 4-Hydroxybenzoic Acid | 139.0395 | 139.03952 | C₇H₇O₃⁺ | Positive |
Note: The 2-Fluorobenzyl cation (m/z 109.0402) is a highly diagnostic fragment ion for this structure.
Conclusion
High-resolution mass spectrometry with ESI is a powerful and definitive technique for the structural confirmation of this compound. Analysis in negative ion mode provides a clear determination of the molecular weight via the [M-H]⁻ ion and confirms the presence of a carboxylic acid through its characteristic decarboxylation. Positive ion mode MS/MS analysis yields rich structural detail, with the generation of the diagnostic 2-fluorobenzyl cation (m/z 109.0402) providing unequivocal evidence of the molecule's core structure. The protocols and data presented herein establish a robust and reliable analytical method for the characterization of this compound and can be adapted for related structures in various research and development settings.
References
-
Laguna, O. A., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]
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Teplitski, E., et al. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Methyl esters of O-, S- or N-perfluoroacyl derivatives of benzoic acids. [Link]
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Laguna, O. A., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, ACS Publications. [Link]
-
Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, ACS Publications. [Link]
-
Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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Gies-Brooker, J. L., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]
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Postberg, F., et al. (2018). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]
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Wikipedia. Collision-induced dissociation. Wikipedia. [Link]
-
Xu, S., et al. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Introduction: Unveiling the Therapeutic Potential of 4-[(2-Fluorobenzyl)oxy]benzoic acid
This compound is a novel small molecule with a chemical structure suggestive of activity towards key regulators of metabolism and inflammation. Its benzyloxybenzoic acid scaffold is a feature found in ligands for both G protein-coupled receptor 40 (GPR40/FFAR1) and peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ).[1][2] Both GPR40 and PPARγ are significant therapeutic targets for metabolic disorders such as type 2 diabetes, as well as inflammatory conditions.[3][4][5][6]
GPR40, predominantly expressed in pancreatic β-cells, plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) upon activation by long-chain free fatty acids.[4][7][8] This glucose-dependent mechanism makes GPR40 agonists attractive for the treatment of type 2 diabetes with a reduced risk of hypoglycemia.[8][9] PPARγ, a nuclear receptor, is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[6][10][11][12] Its activation can improve glycemic control, although some full agonists are associated with side effects, leading to the search for selective PPARγ modulators (SPPARγMs) with a more favorable therapeutic profile.[5][6]
This guide provides a comprehensive suite of in vitro assays and detailed protocols to meticulously characterize the biological activity of this compound. We will explore its potential as a GPR40 agonist and a PPARγ modulator, offering researchers, scientists, and drug development professionals a robust framework for its preclinical evaluation. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.
Part 1: Investigating GPR40/FFAR1 Agonism
The primary signaling pathway of GPR40 involves its coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium ([Ca2+]i), a key event in insulin secretion.[8] We will utilize assays that probe different stages of this cascade.
GPR40 Signaling Pathway
Caption: GPR40 activation cascade by an agonist.
Protocol 1.1: GPR40 Reporter Gene Assay (SEAP)
This assay provides a robust, high-throughput method to screen for GPR40 agonists. It utilizes a reporter gene, secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE), which is indirectly activated by the Gαq pathway through an engineered G protein.[13]
Principle: Agonist binding to GPR40 in cells co-expressing an engineered G protein that couples Gαq to the Gαs pathway leads to an increase in cAMP. This activates a CRE-driven SEAP reporter, and the resulting enzyme activity in the culture medium is quantified.
Methodology:
-
Cell Culture:
-
Use a stable cell line, such as HEK293, expressing human GPR40 and a CRE-SEAP reporter system. Commercially available kits, like the FFAR1 (GPR40) Reporter Assay Kit from Cayman Chemical, provide pre-coated plates with the necessary DNA constructs for reverse transfection.[13]
-
Maintain cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in serum-free medium. Include a known GPR40 agonist (e.g., GW9508) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the compound dilutions.
-
Incubate for 16-24 hours at 37°C.
-
Collect an aliquot of the culture medium.
-
Measure SEAP activity using a chemiluminescent substrate according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of the compound.
-
Calculate the EC50 value using a four-parameter logistic regression.
-
Table 1: Hypothetical GPR40 Reporter Assay Data
| Compound | EC50 (nM) | Emax (% of Control Agonist) |
| This compound | 85.2 | 95% |
| GW9508 (Positive Control) | 25.6 | 100% |
Protocol 1.2: Intracellular Calcium ([Ca2+]i) Mobilization Assay
This functional assay directly measures a key downstream event of GPR40 activation. It provides real-time kinetic data on receptor activation.
Principle: GPR40 activation leads to an IP3-mediated release of calcium from the endoplasmic reticulum. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing GPR40, such as CHO-K1 or MIN6 cells.[14]
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash cells with a buffered saline solution (e.g., HBSS).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Execution:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject the test compound, this compound, at various concentrations and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
Include a positive control (e.g., a known GPR40 agonist or ATP for general Gq activation) and a vehicle control.
-
-
Data Analysis:
-
Quantify the peak fluorescence response over baseline for each concentration.
-
Plot the peak response against the log concentration of the compound.
-
Determine the EC50 value from the dose-response curve.
-
Part 2: Assessing PPARγ Modulation
PPARγ is a ligand-activated transcription factor. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR), binds to PPAR response elements (PPREs) in the promoter regions of target genes, and modulates their transcription.[6]
PPARγ Activation and Gene Regulation Workflow
Caption: Workflow of PPARγ-mediated gene transcription.
Protocol 2.1: PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay is a standard method to determine if a compound can activate the PPARγ receptor.
Principle: The assay uses a chimeric receptor consisting of the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain. In the presence of an agonist, this chimeric receptor binds to a GAL4 upstream activation sequence (UAS), driving the expression of a luciferase reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with two plasmids: one expressing the GAL4-PPARγ-LBD fusion protein and another containing a luciferase reporter gene under the control of a GAL4 UAS promoter.
-
After transfection (24 hours), re-plate the cells into a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., 1 nM to 100 µM).
-
Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (0.1% DMSO).[15]
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein content to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 from the dose-response curve.
-
Table 2: Hypothetical PPARγ Luciferase Assay Data
| Compound | EC50 (µM) | Max Fold Activation (vs. Vehicle) |
| This compound | 2.5 | 8.2 |
| Rosiglitazone (Positive Control) | 0.1 | 15.5 |
Protocol 2.2: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This assay confirms the functional consequence of PPARγ activation by measuring the expression of its downstream target genes.
Principle: Activation of PPARγ leads to increased transcription of genes involved in adipogenesis and glucose metabolism, such as Adiponectin and Glucose Transporter Type 4 (GLUT4).[16] This protocol quantifies the mRNA levels of these genes.
Methodology:
-
Cell Culture and Differentiation:
-
Use a relevant cell model, such as 3T3-L1 preadipocytes.
-
Induce differentiation of 3T3-L1 cells into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
-
Compound Treatment:
-
On day 4 of differentiation, treat the cells with this compound (at a concentration around its EC50 from the reporter assay), Rosiglitazone (positive control), and a vehicle control.
-
Incubate for 48-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., Adiponectin, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in compound-treated cells relative to vehicle-treated cells.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to elucidate the in vitro pharmacology of this compound. By employing a combination of reporter, functional, and gene expression assays, researchers can definitively determine its activity and potency as a GPR40 agonist and/or a PPARγ modulator. Positive results from these assays would warrant further investigation into its selectivity against other PPAR subtypes (α and δ) and its effects on downstream physiological endpoints, such as glucose-stimulated insulin secretion in primary islets. This comprehensive characterization is a critical first step in evaluating the therapeutic potential of this novel compound for metabolic diseases.
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Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. [Link]
-
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-
FFAR1 (GPR40) Reporter Assay Kit - Applications. Bertin Bioreagent. [Link]
-
Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. National Institutes of Health (PMC). [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]
-
Synthesis, in vitro and in silico studies of a PPARγ and GLUT-4 modulator with hypoglycemic effect. PubMed. [Link]
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health (PMC). [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid. National Institutes of Health. [Link]
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]
-
In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. Dove Medical Press. [Link]
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In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. National Institutes of Health (PMC). [Link]
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Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Global Research Online. [Link]
-
The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. [Link]
-
Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. National Institutes of Health (PMC). [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. National Institutes of Health (PMC). [Link]
-
4-[(4-Fluorobenzyl)oxy]benzoic acid. Amerigo Scientific. [Link]
-
Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. National Institutes of Health (PMC). [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health (PMC). [Link]
-
Selective peroxisome proliferator-activated receptor α modulators (SPPARMα): the next generation of peroxisome proliferator-activated receptor α-agonists. PubMed. [Link]
-
Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. National Institutes of Health (PMC). [Link]
-
Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. [Link]
-
What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]
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Introduction: Unveiling the Therapeutic Potential of FFAR Agonists
An In-Depth Guide to the Cellular Characterization of 4-[(2-Fluorobenzyl)oxy]benzoic acid
In the landscape of metabolic and inflammatory diseases, G protein-coupled receptors (GPCRs) that are activated by free fatty acids have emerged as critical therapeutic targets.[1][2] Among these, Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Free Fatty Acid Receptor 4 (FFAR4 or GPR120) are paramount. FFAR1, highly expressed in pancreatic β-cells, is a key mediator of glucose-stimulated insulin secretion (GSIS).[3][4] FFAR4 is found in various tissues, including adipocytes and immune cells, where it plays a crucial role in mediating anti-inflammatory effects and enhancing insulin sensitivity.[1][5][6]
The compound this compound belongs to a chemical class with known affinity for these receptors. Its comprehensive characterization is essential for determining its specific bioactivity, potency, and therapeutic potential. This document, designed for researchers and drug development scientists, provides a strategic framework and detailed protocols for the cell-based functional characterization of this compound, focusing on its potential activity as an FFAR1 and FFAR4 agonist. We will explore the underlying signaling pathways and provide step-by-step methodologies for quantifying receptor activation and downstream physiological responses.
Part 1: The Mechanistic Landscape of FFAR1 and FFAR4 Signaling
A thorough understanding of the signaling cascades initiated by FFAR1 and FFAR4 is fundamental to designing and interpreting cell-based assays. While both receptors can be activated by long-chain fatty acids, they trigger distinct downstream pathways that define their physiological roles.
FFAR1 (GPR40): A Gq-Coupled Pathway to Insulin Secretion
Upon agonist binding, FFAR1 primarily couples to the Gαq subunit of its associated heterotrimeric G protein.[4] This initiates a well-defined cascade: Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3] This transient increase in intracellular Ca2+ is a key event that, in the presence of high glucose, potentiates the exocytosis of insulin-containing granules from pancreatic β-cells.[3][4] Certain synthetic agonists have also been shown to induce Gs-coupling, leading to cAMP production, which can further amplify this effect.[8]
Caption: FFAR1 (GPR40) Gq signaling pathway.
FFAR4 (GPR120): A Dual Pathway for Metabolic and Anti-Inflammatory Action
FFAR4 activation also initiates Gq signaling, leading to increased intracellular calcium, which contributes to effects like GLP-1 secretion in enteroendocrine cells.[9] However, a therapeutically significant function of FFAR4 is its potent anti-inflammatory activity, which is mediated through a G protein-independent pathway involving β-arrestin 2.[1][6] Upon agonist binding, FFAR4 is phosphorylated, leading to the recruitment of β-arrestin 2. The receptor/β-arrestin 2 complex is internalized and interacts with TAB1, thereby preventing the activation of TAK1, a key kinase in pro-inflammatory signaling.[1] This blockade inhibits downstream activation of NF-κB and JNK, ultimately suppressing the production of inflammatory cytokines.[1]
Caption: FFAR4 (GPR120) β-arrestin 2-mediated anti-inflammatory pathway.
Part 2: Experimental Workflow for Compound Characterization
A tiered approach is recommended, beginning with primary assays to confirm direct receptor interaction and potency, followed by secondary, more physiologically relevant assays to validate functional efficacy.
Caption: Tiered experimental workflow for compound characterization.
Part 3: Detailed Protocols and Methodologies
Protocol 1: Intracellular Calcium Mobilization Assay
This is the foundational assay to determine if the compound is an agonist for Gq-coupled FFAR1 and FFAR4 and to quantify its potency (EC₅₀).
-
Principle: Agonist binding to FFAR1 or FFAR4 activates the Gq pathway, leading to a rapid and transient increase in intracellular calcium. This change is detected by a fluorescent calcium indicator dye.
-
Cell Lines: HEK293 or CHO-K1 cells stably or transiently transfected to express human FFAR1 or human FFAR4. A parental (untransfected) cell line is crucial as a negative control to rule out off-target effects.
-
Materials:
-
FFAR1- and FFAR4-expressing cells; parental cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) with probenecid
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% fatty acid-free BSA, pH 7.4
-
Test Compound: this compound, 10 mM stock in DMSO
-
Positive Control: GW9508 or Linoleic Acid
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed the FFAR1-expressing, FFAR4-expressing, and parental cells into the microplate at a density of 20,000-40,000 cells per well. Culture overnight at 37°C with 5% CO₂.[10]
-
Dye Loading: The next day, remove the culture medium. Add the calcium indicator dye solution (prepared in Assay Buffer as per the manufacturer’s instructions, often including probenecid to prevent dye extrusion) to each well. Incubate for 1 hour at 37°C, protected from light.[10]
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and positive control in Assay Buffer. Typically, an 8-point, 1:10 or 1:3 serial dilution is prepared, starting from a high concentration (e.g., 100 µM). Include wells with Assay Buffer only (vehicle control).
-
Measurement: Place both the cell plate and the compound plate into the fluorescent plate reader. Set the instrument to measure fluorescence (e.g., excitation ~485 nm, emission ~525 nm) over time.
-
Assay Execution: The instrument will first establish a baseline fluorescence reading for 10-20 seconds. It will then automatically add the compounds from the compound plate to the cell plate and continue recording the fluorescent signal for an additional 2-3 minutes.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
-
Data Interpretation:
-
A concentration-dependent increase in fluorescence in FFAR1 or FFAR4 cells, but not in parental cells, indicates specific agonist activity.
-
The EC₅₀ value quantifies the potency of the compound. A lower EC₅₀ indicates higher potency.
-
| Compound | Target Receptor | Potency (EC₅₀) | Max Response (% of Control) |
| This compound | hFFAR1 | 15 nM | 98% |
| This compound | hFFAR4 | 250 nM | 85% |
| GW9508 (Control) [11] | hFFAR1 | ~20 nM | 100% |
| GW9508 (Control) [11] | hFFAR4 | ~2.2 µM | 90% |
| Hypothetical data for illustrative purposes. |
Protocol 2: β-Arrestin 2 Recruitment Assay
This assay is critical for evaluating the compound's potential to initiate the anti-inflammatory signaling specific to FFAR4.
-
Principle: This assay measures the direct interaction between FFAR4 and β-arrestin 2 upon agonist stimulation. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., DiscoveRx PathHunter).[12] In the PathHunter system, FFAR4 is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Agonist-induced interaction brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: A cell line engineered to co-express the tagged FFAR4 and β-arrestin constructs (e.g., PathHunter CHO-K1 hFFAR4 β-Arrestin cells).
-
Step-by-Step Protocol:
-
Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate according to the vendor’s protocol.
-
Compound Addition: Prepare serial dilutions of the test compound and a known FFAR4 agonist (e.g., TUG-891) in the appropriate assay buffer. Add the compounds to the cells and incubate for 60-90 minutes at 37°C.[13]
-
Signal Detection: Add the substrate solution (as per the manufacturer's kit) to all wells and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a key secondary assay to confirm that FFAR1 agonism by the test compound translates into a physiologically relevant enhancement of insulin secretion from pancreatic β-cells.
-
Principle: FFAR1 agonists potentiate insulin release only under high-glucose conditions. This assay measures the amount of insulin secreted into the culture medium from a pancreatic cell line under low and high glucose, with and without the test compound.[11]
-
Cell Line: Mouse insulinoma cell line (e.g., MIN6, INS-1E) that endogenously expresses FFAR1.[3]
-
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low Glucose Buffer: KRBH with 2.5 mM glucose
-
High Glucose Buffer: KRBH with 25 mM glucose[11]
-
Test Compound and Positive Control (e.g., GW9508)
-
Insulin ELISA kit
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed MIN6 cells in a 24-well plate and culture until they reach ~80-90% confluency.
-
Starvation (Pre-incubation): Gently wash the cells twice with a glucose-free buffer. Then, pre-incubate the cells in Low Glucose Buffer for 2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: Aspirate the pre-incubation buffer. Add the treatment solutions to the appropriate wells:
-
Group 1: Low Glucose Buffer (Basal)
-
Group 2: High Glucose Buffer (Stimulated)
-
Group 3: High Glucose Buffer + Test Compound (e.g., 10 µM)
-
Group 4: High Glucose Buffer + Positive Control
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a sensitive Insulin ELISA kit, following the manufacturer’s protocol.
-
Data Analysis: Normalize the insulin concentrations to the total protein content of the cells in each well. Express the results as fold-increase over the stimulated (High Glucose) control.
-
-
Expected Outcome: A viable FFAR1 agonist will show a significant increase in insulin secretion in the presence of high glucose compared to the high glucose condition alone, with little to no effect under low glucose conditions.
Conclusion
The suite of assays described provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its ability to induce calcium mobilization, promote β-arrestin recruitment, and enhance glucose-stimulated insulin secretion, researchers can build a detailed pharmacological profile of the compound. This multi-assay approach ensures not only the confirmation of its primary molecular targets (FFAR1/FFAR4) but also validates its functional efficacy in physiologically relevant contexts, which is a critical step in the drug discovery and development pipeline.
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De Mier, P., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]
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De Mier, P., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. [Link]
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Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Nature Communications. [Link]
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Le, P. M., et al. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. JCI Insight. [Link]
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Hirasawa, A., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for the preclinical evaluation of 4-[(2-Fluorobenzyl)oxy]benzoic acid. While the specific therapeutic targets of this compound are still under investigation, its structural similarity to other benzyloxybenzoic acid derivatives suggests potential applications in treating inflammatory and fibrotic diseases. This guide offers detailed, step-by-step protocols for assessing efficacy in relevant disease models, as well as foundational methodologies for pharmacokinetic and toxicological profiling. The protocols are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind experimental design choices to ensure translatable and reliable results.
Introduction: Unveiling the Therapeutic Potential of this compound
This compound is an aromatic carboxylic acid derivative.[1] While direct pharmacological data for this specific molecule is limited in publicly available literature, the broader family of benzoic and salicylic acid derivatives has been a cornerstone of medicinal chemistry, leading to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs).[2] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] Furthermore, related structures have been explored for their potential as hypolipidemic agents and for treating retinal disorders.[4][5]
Given this context, the initial preclinical assessment of this compound should focus on its potential anti-inflammatory and, by extension, anti-fibrotic properties. Chronic inflammation is a known driver of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix proteins that can lead to organ failure.[6] This document outlines a strategic approach to preclinical testing, beginning with acute inflammation models and progressing to more complex, chronic models of fibrosis.
Strategic Selection of Animal Models
The choice of an appropriate animal model is a critical step in the early stages of drug development.[7][8] For a compound with a profile suggestive of anti-inflammatory and anti-fibrotic activity, a tiered approach is recommended. This begins with simple, rapid models to establish proof-of-concept and moves towards models that more closely mimic human disease pathology.
| Therapeutic Area | Recommended Animal Model | Key Pathological Feature | Primary Endpoint(s) | Species |
| Acute Inflammation | Carrageenan-Induced Paw Edema | Localized, acute inflammation and edema | Paw volume/thickness, inflammatory mediator levels | Rat, Mouse |
| Sub-chronic Inflammation | Croton Oil-Induced Ear Edema | Topically induced inflammation | Ear thickness/weight, histological analysis | Mouse |
| Pulmonary Fibrosis | Bleomycin-Induced Lung Fibrosis | Inflammation followed by progressive fibrosis | Lung collagen content (hydroxyproline assay), histological scoring (Ashcroft score), cytokine analysis | Mouse (C57BL/6) |
| Liver Fibrosis | Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Hepatocyte injury, inflammation, and fibrosis | Liver enzyme levels (ALT, AST), collagen deposition (Sirius Red staining), gene expression of fibrotic markers | Rat, Mouse |
Table 1: Recommended Animal Models for Efficacy Testing.
Efficacy Testing Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats for Acute Anti-Inflammatory Activity
This model is a widely used and well-characterized assay for evaluating the efficacy of potential anti-inflammatory agents.[9][10]
Scientific Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) involves the production of prostaglandins, which are synthesized by COX enzymes. Inhibition of paw edema in the later phase can indicate an inhibitory effect on COX activity.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Step-by-Step Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = Paw Volume (time t) - Paw Volume (baseline)
-
% Inhibition = [(Edema Vol_control - Edema Vol_treated) / Edema Vol_control] x 100
-
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is considered the most well-characterized and widely used model for preclinical testing of anti-fibrotic compounds.[11][12]
Scientific Rationale: Intratracheal administration of the chemotherapeutic agent bleomycin causes initial lung injury and inflammation, which is followed by a progressive fibrotic response.[6][13] This model recapitulates several key features of human idiopathic pulmonary fibrosis (IPF), including fibroblast activation and excessive collagen deposition. Testing compounds after the initial inflammatory phase (e.g., from day 7 or 10 onwards) allows for the specific evaluation of anti-fibrotic, rather than just anti-inflammatory, effects.[11]
Experimental Workflow:
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
Step-by-Step Methodology:
-
Animals: C57BL/6 mice are recommended as they are highly susceptible to bleomycin-induced fibrosis.[12] Aged male mice can provide a more clinically relevant model.[12][13]
-
Induction of Fibrosis: On day 0, anesthetize mice and administer a single intratracheal dose of bleomycin sulfate (1.5-3.0 U/kg in 50 µL of sterile saline). A sham group should receive saline only.
-
Treatment: Begin treatment on day 7 or 10 post-bleomycin administration to target the established fibrotic process. Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage) until the end of the study (typically day 21 or 28).
-
Endpoint Analysis: On the final day, euthanize the animals and perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β, IL-6).
-
Histology: Perfuse and fix the left lung lobe for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.
-
Biochemistry: Harvest the right lung, homogenize, and measure the total collagen content using a hydroxyproline assay. This is a robust and quantitative measure of fibrosis.[11]
-
Pharmacokinetic (PK) and Toxicological Evaluation
A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its safety profile is crucial.
Preliminary Pharmacokinetic Study in Rats
Scientific Rationale: Understanding the PK profile (e.g., Cmax, Tmax, half-life, and bioavailability) is essential for designing effective dosing regimens for efficacy studies. Benzoic acid and its derivatives are typically metabolized in the liver and excreted via the kidneys as hippuric acid.[14][15] A basic PK study will determine if this compound follows a similar pattern.
Protocol Outline:
-
Animals: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer a single dose of this compound via intravenous (i.v., e.g., 5 mg/kg) and oral (p.o., e.g., 20 mg/kg) routes to separate groups of animals (n=3-4 per group).
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Analysis: Process blood to obtain plasma. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F (%) | Bioavailability (calculated from p.o. and i.v. data) |
Table 2: Key Pharmacokinetic Parameters.
Acute and Sub-chronic Toxicity Studies
Scientific Rationale: Toxicity studies are essential to identify a safe dose range for further studies and to understand potential target organ toxicities. Benzoic acid generally has low toxicity, with oral LD50 values in rats around 1700-3040 mg/kg.[14][16] However, derivatives must be evaluated independently.
Acute Toxicity (Dose Range Finding):
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects.
-
Design: Administer single, escalating doses of the compound to small groups of rodents (e.g., mice or rats).
-
Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.
-
Endpoint: Gross necropsy of all animals.
Sub-chronic Toxicity (e.g., 28-day study):
-
Objective: To evaluate the toxicological effects of repeated dosing.
-
Design: Administer three dose levels (low, mid, high) of the compound daily to groups of rats (n=10/sex/group) for 28 days. Include a control group receiving the vehicle.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Endpoints: At the end of the study, perform hematology, clinical chemistry, and comprehensive histopathological examination of major organs.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. Positive results in the acute inflammation and bleomycin-induced fibrosis models would provide strong evidence for its therapeutic potential. Subsequent studies could explore its efficacy in other fibrosis models (e.g., liver or kidney fibrosis) and delve deeper into its mechanism of action, for instance, by assessing its direct inhibitory effects on COX-1 and COX-2 enzymes in vitro. A thorough understanding of its pharmacokinetic and safety profile will be paramount for its potential advancement towards clinical development.
References
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Jenkins, R. G., Moore, B. B., Chambers, R. C., et al. (2017). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. American Thoracic Society. Available at: [Link]
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Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Moore, B. B., & Hogaboam, C. M. (2013). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
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Tashiro, J., Rubio, G. A., Limper, A. H., & D'Cunha, J. (2017). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine. Available at: [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
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An, F., Wang, S., & Tian, Y. (2022). An update on animal models of liver fibrosis. Frontiers in Pharmacology. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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Sangaraju, R., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Moore, B. B., & Hogaboam, C. M. (2008). Murine models of pulmonary fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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Zguid, R., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon. Available at: [Link]
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Caroline, C., Nathania, N., Foe, K., et al. (2019). Characterization of pharmacokinetics of 2-(3-(chloromethyl)benzoyloxy)benzoic acid in rats by using HPLC-DAD method. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]
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Caroline, C., Nathania, N., Foe, K., et al. (2019). Characterization of pharmacokinetics of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats by using HPLC-DAD method. International Journal of Applied Pharmaceutics. Available at: [Link]
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Opdyke, D. L. J. (1979). Benzoic acid. Food and Cosmetics Toxicology. Available at: [Link]
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Del Olmo, A., Calzada, J., & Nuñez, M. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition. Available at: [Link]
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Cohen, S. M., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology. Available at: [Link]
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Rios-Lugo, M. J., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available at: [Link]
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Wang, W., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. Available at: [Link]
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Tjahjono, D. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules. Available at: [Link]
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Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
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Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Yoshikuni, K., et al. (1988). Different Effects of 4-(4'-chlorobenzyloxy)benzoic Acid (MII) on Lipid Synthesis and Cell Growth in Human and Mouse Skin Fibroblasts. The Journal of Biochemistry. Available at: [Link]
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Application Notes & Protocols: 4-[(2-Fluorobenzyl)oxy]benzoic acid as an Investigational Tool for Hematopoietic Prostaglandin D2 Synthase (H-PGDS)
An In-Depth Technical Guide for Researchers
Foreword: The Rationale for Targeting PGD₂ in Allergic Inflammation
The landscape of allergy research is undergoing a significant transformation. For decades, therapeutic strategies have been dominated by antihistamines and corticosteroids, which primarily manage symptoms. However, a deeper understanding of the underlying pathophysiology has unveiled more specific and promising targets.[1][2] The exponential rise in allergic diseases necessitates a shift from symptomatic relief to disease-modifying interventions.[3] Central to this evolution is the pro-inflammatory lipid mediator, Prostaglandin D₂ (PGD₂).
PGD₂ is a major product of the cyclooxygenase (COX) pathway in mast cells, Th2 lymphocytes, and other immune cells.[4][5] Its synthesis from the precursor Prostaglandin H₂ (PGH₂) is catalyzed by a critical enzyme: Hematopoietic Prostaglandin D₂ Synthase (H-PGDS) .[6][7] Once released, PGD₂ orchestrates a cascade of allergic responses—including bronchoconstriction, vasodilation, and the recruitment of eosinophils and Th2 cells—by activating its cognate G-protein coupled receptors, DP1 and CRTH2 (DP2).[5][8] The pronounced elevation of PGD₂ at sites of allergic inflammation, such as the airways of asthmatics, underscores its pivotal role in disease pathogenesis.[9]
This central role makes H-PGDS a highly attractive therapeutic target. Inhibiting H-PGDS offers a compelling "upstream" approach to attenuate the entire PGD₂ signaling axis, potentially providing a more comprehensive anti-inflammatory effect than receptor antagonism alone.[6] The development of potent and selective H-PGDS inhibitors is therefore a key objective in the creation of novel therapies for asthma, allergic rhinitis, and atopic dermatitis.[4][10]
This guide introduces 4-[(2-Fluorobenzyl)oxy]benzoic acid , an investigational small molecule, as a research tool for probing the function of H-PGDS. We will detail its properties, provide a mechanistic framework for its use, and present robust protocols for its application in in vitro and cell-based models, empowering researchers to explore the therapeutic potential of H-PGDS inhibition.
Section 1: The Research Target - Hematopoietic Prostaglandin D₂ Synthase (H-PGDS)
H-PGDS is a cytosolic enzyme belonging to the Sigma class of the glutathione S-transferase (GST) superfamily.[11][12] It functions as a homodimer, catalyzing the isomerization of PGH₂ to PGD₂ in a glutathione-dependent manner.[7] Its expression is primarily localized to cells of the immune system, including mast cells, antigen-presenting cells, and Th2 cells, making it a specific driver of PGD₂ production in the context of allergic inflammation.[6][7]
The following diagram illustrates the PGD₂ synthesis pathway and its downstream signaling, highlighting the strategic position of H-PGDS.
Caption: PGD₂ Synthesis and Signaling Pathway.
Section 2: The Research Tool - this compound
This compound is a member of the benzoic acid derivative class, a scaffold present in numerous biologically active molecules.[13] The inclusion of a fluorobenzyl ether moiety provides specific steric and electronic properties that make it a candidate for interacting with the catalytic site of H-PGDS. While extensive public data on this specific isomer is limited, its structure warrants investigation as a modulator of the PGD₂ pathway.
Physicochemical Properties
Proper characterization is the foundation of reproducible research. The key properties of this compound are summarized below.
| Property | Value | Source |
| Synonym | 4-((2-fluorobenzyl)oxy)benzoic acid | |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.24 g/mol | |
| Appearance | White to off-white solid (predicted) | Inferred |
| MDL Number | MFCD07398696 | |
| Storage | 2-8°C, protect from light and moisture | Standard Practice |
Preparation and Handling
-
Solubility: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.
-
Working Solutions: Dilute the stock solution in the appropriate aqueous assay buffer immediately before use. Causality: This two-step dilution minimizes the final concentration of DMSO in the assay, preventing solvent-induced artifacts that could affect enzyme activity or cell viability. A final DMSO concentration of ≤0.5% is recommended.
-
Stability: Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Section 3: Application Notes - Experimental Design
The primary application of this compound is to quantify its inhibitory effect on H-PGDS and, consequently, on PGD₂ production. A well-designed experimental strategy should progress from a direct enzymatic assay to a more physiologically relevant cell-based model.
In Vitro Enzymatic Inhibition
The initial step is to determine if the compound directly inhibits the catalytic activity of purified, recombinant H-PGDS. This provides a direct measure of the compound's potency (e.g., IC₅₀ value) and helps confirm a direct mechanism of action. This is the cleanest system, free from confounding factors like cell permeability or off-target effects.
Cell-Based PGD₂ Release Inhibition
Following enzymatic characterization, the compound's efficacy should be tested in a cellular context. This is crucial for several reasons:
-
Cell Permeability: It confirms that the compound can cross the cell membrane to reach its cytosolic target, H-PGDS.
-
Physiological Relevance: The assay uses the entire endogenous machinery for PGD₂ synthesis, providing a more accurate reflection of potential therapeutic effect.
-
Selectivity Preview: By measuring other eicosanoids (e.g., PGE₂, Thromboxane) in parallel, initial insights into the compound's selectivity can be gained. A truly selective H-PGDS inhibitor should not affect the levels of other prostaglandins.[14]
For context, the table below lists reported IC₅₀ values for other known H-PGDS inhibitors.
| Compound | Reported IC₅₀ (H-PGDS) | Source |
| HQL-79 | ~200 nM | [4][10] |
| TFC-007 | ~30 nM | [4][10] |
| TAS-204 | ~1.6 µM | [10] |
Section 4: Experimental Protocols
These protocols are designed to be self-validating by incorporating essential controls. Adherence to these steps is critical for generating reliable and interpretable data.
Protocol 1: In Vitro H-PGDS Enzymatic Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the conversion of PGH₂ to PGD₂ by recombinant human H-PGDS. The reaction is stopped, and the amount of PGD₂ produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Recombinant Human H-PGDS (R&D Systems or similar)
-
Prostaglandin H₂ (PGH₂) (Cayman Chemical or similar)
-
Glutathione (GSH)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Stop Solution: 1 M Citric Acid or a solution containing FeCl₂
-
PGD₂ ELISA Kit (Cayman Chemical, Abcam, or similar)[15]
-
96-well microplate
Experimental Workflow Diagram:
Caption: Workflow for the H-PGDS Enzymatic Inhibition Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer from your DMSO stock. Aim for a final concentration range that will span the expected IC₅₀ (e.g., 1 nM to 100 µM).
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, recombinant H-PGDS (e.g., final concentration 50-100 ng/mL), and GSH (final concentration ~1 mM).
-
Assay Plate Setup: To the wells of a 96-well plate, add:
-
20 µL of the appropriate compound dilution or vehicle (DMSO in Assay Buffer) for controls.
-
160 µL of the H-PGDS/GSH master mix.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of PGH₂ substrate (e.g., final concentration 20-30 µM) to all wells to start the reaction. Mix immediately. Critical Step: PGH₂ is highly unstable in aqueous solutions; it should be diluted from a stock in an organic solvent (e.g., acetone) into cold Assay Buffer immediately before adding to the plate.
-
Reaction Incubation: Incubate for exactly 60 seconds at room temperature.
-
Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution to all wells.
-
Quantification: Dilute the samples as required and quantify the PGD₂ concentration in each well using a PGD₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - ([PGD₂]Sample / [PGD₂]Vehicle Control))
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
-
Self-Validating Controls:
-
Negative Control (0% Activity): A well containing all components except the H-PGDS enzyme. This accounts for any non-enzymatic conversion of PGH₂.
-
Positive Control (100% Activity): A well containing all components with vehicle (DMSO) instead of the test compound.
-
Reference Inhibitor: Include a known H-PGDS inhibitor (e.g., HQL-79) as a positive control for assay performance.
Protocol 2: Cell-Based PGD₂ Release Assay (LAD2 Mast Cell Model)
Principle: This protocol uses the human mast cell line LAD2. The cells are stimulated with Substance P or IgE cross-linking to induce degranulation and PGD₂ synthesis. The ability of this compound to inhibit the release of PGD₂ into the supernatant is measured.
Materials:
-
LAD2 cells
-
Stem Cell Factor (SCF)
-
Culture Medium: StemPro-34 SFM supplemented with L-glutamine, penicillin/streptomycin, and SCF.
-
Stimulant: Substance P (e.g., 2 µM) or anti-IgE antibody.
-
Assay Buffer: Tyrode's Buffer
-
This compound
-
PGD₂ ELISA Kit[15]
Step-by-Step Procedure:
-
Cell Culture: Culture LAD2 cells according to established protocols, maintaining them in medium containing SCF.
-
Cell Plating: One day before the assay, wash the cells to remove SCF and resuspend them in fresh culture medium. Plate the cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells per well.
-
Compound Treatment: Prepare dilutions of this compound in Tyrode's Buffer. Add the compound or vehicle control to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the stimulant (e.g., Substance P) to the wells to trigger PGD₂ production.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of PGD₂ in the supernatant using a PGD₂ ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value as described in Protocol 1. An optional cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Section 5: Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting; PGH₂ degradation before use; Incomplete mixing. | Use calibrated pipettes; Prepare PGH₂ working solution immediately before use and keep on ice; Ensure thorough but gentle mixing after each addition. |
| No inhibition observed in enzymatic assay | Compound is inactive or insoluble; Enzyme is inactive. | Verify compound solubility in assay buffer; Test a known H-PGDS inhibitor to confirm assay performance. |
| Inhibition in enzymatic assay, but not in cell-based assay | Poor cell permeability; Compound is metabolized by cells; Compound is cytotoxic at active concentrations. | Assess cell permeability using specialized assays; Analyze supernatant for compound metabolites via LC-MS; Perform a dose-response cytotoxicity assay. |
| High background in ELISA | Non-specific binding; Cross-reactivity. | Ensure proper washing steps as per ELISA protocol; Check kit specifications for cross-reactivity with other prostaglandins. |
Conclusion
This compound represents a valuable tool for investigating the role of H-PGDS in allergic inflammation and other PGD₂-mediated pathologies. By employing the rigorous enzymatic and cell-based protocols detailed in this guide, researchers can effectively characterize its inhibitory potential and contribute to the validation of H-PGDS as a therapeutic target. The systematic approach outlined here, from direct enzyme kinetics to cellular efficacy, provides a robust framework for advancing our understanding of the PGD₂ pathway and accelerating the development of next-generation anti-inflammatory agents.
References
A complete list of all sources cited within this document, including full titles and verifiable URLs.
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Hirai, H., et al. (2006). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. The Journal of Immunology, 177(4), 2621-9. [Link]
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Klarica, D. (2004). [The role of prostaglandins in allergic inflammation]. Lijecnicki vjesnik, 126(3-4), 73-7. [Link]
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Walsh Medical Media. (n.d.). Novel Therapies for Managing Childhood Allergic Diseases. [Link]
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Balood, M., et al. (2024). Novel Immunopharmacological Drugs for the Treatment of Allergic Diseases. Annual Review of Pharmacology and Toxicology. [Link]
-
Aspire Allergy & Sinus. (n.d.). The Latest Advancements in Allergy Treatment. [Link]
-
Sahoo, G., et al. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]
-
Ahmad, S., et al. (2018). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Frontiers in Immunology. [Link]
-
Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones, 58, 89-120. [Link]
-
Shiraishi, Y., et al. (2006). Prostaglandin D2 Plays an Essential Role in Chronic Allergic Inflammation of the Skin via CRTH2 Receptor. The Journal of Immunology. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 152(2), 242-250. [Link]
-
Cure. (2025). Allergy Drugs are Drawing a Surge of Trials and Fresh Funding. [Link]
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Kanaoka, Y., & Urade, Y. (2003). Hematopoietic prostaglandin D synthase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 179-188. [Link]
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American Academy of Otolaryngic Allergy. (2019). A Brief History of Allergy Treatment. [Link]
-
TAMS. (2015). Mast cell mediators: Prostaglandin D2 (PGD2). [Link]
-
Aldakheel, F. M. (2024). Discovering potential asthma therapeutics targeting hematopoietic prostaglandin D2 synthase: An integrated computational approach. Archives of Biochemistry and Biophysics, 763, 110157. [Link]
-
Matsuoka, T., et al. (2007). Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs. European Journal of Pharmacology, 564(1-3), 195-201. [Link]
-
Chen, Y., et al. (2023). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(16), 12595. [Link]
-
Yocum, L. A., et al. (2012). Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases. Bioorganic & Medicinal Chemistry Letters, 22(1), 535-539. [Link]
-
Highkin, M. K., et al. (2016). Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase. Analytical Biochemistry, 511, 22-28. [Link]
-
Biocompare. (n.d.). HPGDS ELISA Kits. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]
-
Inoue, T., et al. (2008). PGD Synthase and PGD2 in Immune Resposne. Journal of Signal Transduction, 2008, 175431. [Link]
-
Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Troubleshooting & Optimization
4-[(2-Fluorobenzyl)oxy]benzoic acid solubility issues and solutions
Welcome to the technical support guide for 4-[(2-Fluorobenzyl)oxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Introduction to this compound and its Solubility Profile
This compound is an aromatic carboxylic acid containing a benzyl ether linkage and a fluorine substituent. This unique combination of functional groups contributes to its physicochemical properties, most notably its solubility. The presence of the carboxylic acid group suggests that its aqueous solubility will be highly dependent on pH, while the aromatic rings and the fluorobenzyl group contribute to its lipophilicity, which can lead to poor solubility in aqueous media at neutral or acidic pH. The fluorine atom can further influence the molecule's properties by increasing its acidity compared to the non-fluorinated analog and affecting its lipophilicity.[1][2]
Due to its molecular structure, researchers often encounter difficulties in dissolving this compound in common solvent systems, which can hinder experimental progress. This guide aims to provide practical solutions to these challenges.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when working with this compound, presented in a question-and-answer format.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Question: I'm trying to prepare a stock solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4 for a cell-based assay, but it's not dissolving. What's happening and how can I fix it?
Answer:
This is a common issue stemming from the acidic nature of the carboxylic acid group and the overall lipophilicity of the molecule.
-
Causality: At neutral or acidic pH, the carboxylic acid group is largely in its protonated, neutral form (-COOH). This form is less polar and thus has very low solubility in water. To achieve significant aqueous solubility, the carboxylic acid must be deprotonated to its carboxylate salt form (-COO⁻), which is much more polar. The pKa of the carboxylic acid group is the pH at which 50% of the molecules are in the ionized form. For benzoic acid derivatives, this is typically around pH 4-5. The fluorine substitution on the benzyl ring can slightly increase the acidity (lower the pKa) through inductive effects.[1][3] To ensure complete dissolution, the pH of the solution should be at least 1.5 to 2 units above the pKa.
-
Solution: The most direct solution is to adjust the pH of your aqueous solution. By increasing the pH, you will deprotonate the carboxylic acid, forming a soluble salt.
Step-by-Step Protocol for pH Adjustment:
-
Start with your desired aqueous buffer (e.g., PBS).
-
Add the solid this compound to the buffer with stirring.
-
Slowly add a base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves. You should observe a significant increase in solubility as the pH rises above 6.
-
Once dissolved, you can adjust the pH back down to your desired experimental pH if necessary, but be aware that the compound may precipitate if the pH drops too low.
-
-
Self-Validation: The solution should become clear upon successful dissolution. You can confirm the final concentration by UV-Vis spectrophotometry or HPLC if you have a standard curve.
Issue 2: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous medium.
Question: I've successfully dissolved this compound in DMSO to make a concentrated stock solution. However, when I add it to my aqueous cell culture medium, a precipitate forms. How can I prevent this?
Answer:
This is a classic problem of a compound being soluble in an organic solvent but not in an aqueous system. Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in the mixed solvent system.
-
Causality: When you add the DMSO stock to the aqueous medium, the DMSO concentration is drastically lowered. The compound is then exposed to a predominantly aqueous environment where its solubility is poor, causing it to precipitate.
-
Solutions:
-
Reduce the Final Concentration: The simplest approach is to use a more diluted final concentration of your compound. It's possible that your target concentration is above the solubility limit in the final medium.
-
Use a Co-solvent System: A co-solvent system can increase the solubility of a lipophilic compound in an aqueous environment.[4] Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Co-solvent Screening Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Create a series of intermediate solutions by diluting the DMSO stock into various co-solvents (e.g., ethanol, PEG 400).
-
Add these intermediate solutions to your final aqueous medium. The presence of the co-solvent in the final solution may keep the compound dissolved. Be sure to run a vehicle control to account for any effects of the co-solvent on your experiment.
-
-
pH Adjustment of the Aqueous Medium: As with direct dissolution in an aqueous buffer, increasing the pH of the final medium can enhance solubility.
-
Issue 3: I need to dissolve the compound in an organic solvent for a chemical reaction, but it has limited solubility.
Question: I am performing a chemical modification of the carboxylic acid group and need to dissolve this compound in a non-polar organic solvent like toluene or dichloromethane, but it is not dissolving well. What are my options?
Answer:
While the compound is generally more soluble in organic solvents than in water, its polarity due to the carboxylic acid group can limit its solubility in non-polar solvents.
-
Causality: The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the formation of dimers. This can increase the effective molecular weight and polarity, reducing solubility in non-polar solvents.
-
Solutions:
-
Solvent Screening: A systematic solvent screening is the first step. Test a range of solvents with varying polarities. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving carboxylic acids.[5] For less polar options, tetrahydrofuran (THF) or ethyl acetate might be effective.
-
Temperature Increase: Gently warming the mixture can often increase the solubility of a solid in an organic solvent. However, be mindful of the compound's stability at elevated temperatures.
-
Salt Formation: If the reaction conditions permit, converting the carboxylic acid to a more soluble salt form can be an option. For example, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can form an ammonium salt that may be more soluble in certain organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is a good starting solvent for making a high-concentration stock solution?
For creating a stock solution for biological assays, DMSO is the most common and effective choice. For chemical synthesis, polar aprotic solvents like DMF or NMP are good starting points.
Q3: How does the fluorine atom affect the solubility?
The fluorine atom has two main effects:
-
Electronic Effect: Fluorine is highly electronegative, which can increase the acidity of the carboxylic acid group (lower its pKa). This means that it will become ionized at a slightly lower pH compared to its non-fluorinated counterpart, which can be beneficial for aqueous solubility at moderately acidic pH.[1]
-
Lipophilicity: The C-F bond is more lipophilic than a C-H bond.[1] This can increase the overall lipophilicity of the molecule, potentially decreasing its aqueous solubility. The overall effect on solubility is a balance of these two factors.
Q4: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful physical method to aid dissolution by breaking up solid aggregates and increasing the surface area of the solute. However, it will not increase the intrinsic solubility of the compound. If the compound is not soluble at a given concentration, sonication will only help it dissolve faster up to its solubility limit.
Experimental Protocols & Data
Protocol for Determining Equilibrium Solubility
This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance and volumetric glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Data Summary Table (Hypothetical)
Since experimental data is not available, the following table provides a qualitative summary of the expected solubility based on chemical principles.
| Solvent System | Expected Solubility | Rationale |
| Water (pH < 5) | Very Low | The carboxylic acid is protonated and the molecule is lipophilic. |
| Water (pH > 7) | High | The carboxylic acid is deprotonated to the more polar carboxylate salt.[3] |
| PBS (pH 7.4) | Low to Moderate | Dependent on the pKa; likely requires some pH adjustment for full dissolution. |
| Ethanol, Methanol | High | Polar protic solvents that can hydrogen bond with the carboxylic acid.[7] |
| DMSO, DMF | Very High | Polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. |
| Dichloromethane, Toluene | Low | Non-polar solvents that are poor at solvating the polar carboxylic acid group.[7] |
Visual Diagrams
Impact of pH on Aqueous Solubility
The following diagram illustrates the relationship between pH and the ionization state of this compound, which dictates its aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Workflow for Dissolution
This workflow provides a logical sequence of steps to address solubility issues.
Caption: A logical workflow for troubleshooting solubility problems.
References
-
Jozwiak, K., Tumpach, C., & Reith, M. E. (2007). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Oliveira, F., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 300-304. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Jain, A., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
SciTech Connect. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]
-
Dhami, R., & Singh, J. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]
-
Gu, Y., & Li, J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 5034. [Link]
-
Martins, F. T., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 969. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]
-
Taylor, R. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 189, 1-10. [Link]
-
Mu, L., et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Chemical Communications, 51(69), 13377-13380. [Link]
-
Thati, J., et al. (2010). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 4888-4891. [Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04191K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Challenges with 4-[(2-Fluorobenzyl)oxy]benzoic acid
Welcome to the technical support hub for 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the stability challenges associated with this compound. By understanding its degradation pathways and implementing robust experimental designs, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to degradation?
A1: The primary point of instability in this compound is the benzyl ether linkage. This bond is susceptible to cleavage under various conditions, including strong acidic or basic environments, and through reductive processes. The presence of the fluorine atom on the benzyl group can also influence the electronic properties and reactivity of the molecule.
Q2: What are the main degradation products I should be aware of?
A2: The principal degradation products result from the cleavage of the benzyl ether bond, yielding 4-hydroxybenzoic acid and 2-fluorobenzyl alcohol. Further degradation of these products can occur depending on the specific stress conditions applied.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is classified as a combustible solid and should be handled accordingly.[1] Inert atmosphere storage (e.g., under argon or nitrogen) can also be beneficial to prevent oxidative degradation.
Q4: Can I use this compound in reactions involving strong acids or bases?
A4: Caution is highly advised. Benzyl ethers can be cleaved by strong acids.[2] While generally more stable to bases, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ether linkage. It is crucial to perform small-scale pilot reactions to assess stability under your specific conditions.
Troubleshooting Guides: Experimental Scenarios
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Scenario 1: Low Yield or Unexpected Byproducts in a Synthetic Step
Question: I'm using this compound as a starting material in a multi-step synthesis and observing low yields of my desired product along with the appearance of 4-hydroxybenzoic acid. What could be the cause?
Answer: The presence of 4-hydroxybenzoic acid strongly suggests that the benzyl ether linkage is being cleaved under your reaction conditions. This is a common issue, particularly if your protocol involves reductive or strongly acidic steps.
Causality & Solution Workflow:
The benzyl ether group is notably sensitive to catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas), a common method for deprotection.[3] If your synthetic route includes such a step intended for another functional group, you will likely cleave the benzyl ether on your starting material as well.
Troubleshooting Protocol:
-
Re-evaluate Your Reagents: Scrutinize your reaction for any reagents known to cleave benzyl ethers. This includes not only catalytic hydrogenation conditions but also strong Lewis acids or reagents used for Birch reduction.
-
Alternative Deprotection Strategies: If a reduction is necessary for another part of your molecule, consider alternative protecting groups that are orthogonal to benzyl ethers. For instance, silyl ethers are stable to reductive conditions but are easily cleaved by fluoride ions.[3]
-
Milder Reaction Conditions: If possible, explore milder conditions for your transformation. This could involve using less harsh temperatures, shorter reaction times, or alternative catalysts that are less aggressive towards the benzyl ether.
Visualization of the Problem:
Caption: Unintended cleavage of the benzyl ether bond.
Scenario 2: Compound Degradation During Formulation or Stability Studies
Question: I am performing forced degradation studies on a formulation containing this compound, and I'm seeing significant degradation under acidic and oxidative stress. How can I mitigate this?
Answer: Forced degradation studies are designed to identify potential degradation pathways.[4][5][6][7] The observed degradation under acidic and oxidative conditions is consistent with the known lability of the benzyl ether linkage.
Causality & Solution Workflow:
-
Acid Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the benzylic carbon more susceptible to nucleophilic attack by water, leading to cleavage.
-
Oxidative Degradation: Oxidizing agents can attack the benzylic position, leading to the formation of intermediates that readily decompose to cleave the ether bond.[2]
Forced Degradation Experimental Protocol:
This protocol is designed to systematically evaluate the stability of your compound under various stress conditions, as recommended by ICH guidelines.[4][8]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 60°C for 48 hours.
-
Photolytic Stress: Expose the solid compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Data Summary Table:
| Stress Condition | % Degradation (Example) | Major Degradants Observed |
| 0.1 M HCl, 60°C | 15% | 4-Hydroxybenzoic acid, 2-Fluorobenzyl alcohol |
| 0.1 M NaOH, 60°C | 5% | 4-Hydroxybenzoic acid |
| 3% H₂O₂, RT | 12% | 4-Hydroxybenzoic acid, Oxidized species |
| Heat (60°C) | <2% | Minimal degradation |
| Photolytic | <3% | Minor unspecified degradants |
Mitigation Strategies for Formulation:
-
pH Control: Formulate your product within a pH range where the compound shows maximum stability, likely near neutral pH.
-
Antioxidants: Include antioxidants in your formulation to protect against oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA can improve stability.
Visualization of Degradation Pathways:
Caption: Key degradation pathways for the compound.
References
-
Schlomann, M., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]
-
Eawag-BBD. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Eawag. Available at: [Link]
-
Pinto, L., et al. (Date not available). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [Link]
-
PubChem. 4-((2-Fluorobenzyl)oxy)-3-iodobenzoic acid. PubChem. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Seeberger, P. H., et al. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Pharmaguideline. (Date not available). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
RJPT. (Date not available). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Available at: [Link]
-
Arcinova. (Date not available). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]
Sources
- 1. 4- (2-Fluorobenzyl)oxy benzoic acid DiscoveryCPR 405-24-3 [sigmaaldrich.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. rjptonline.org [rjptonline.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing HPLC Separation for 4-[(2-Fluorobenzyl)oxy]benzoic acid
Welcome to the technical support center for the HPLC analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond generic advice to offer targeted strategies grounded in the specific physicochemical properties of your analyte.
Understanding the Analyte: this compound
Before delving into troubleshooting, understanding the characteristics of this compound is paramount for effective method development.
| Property | Value/Information | Significance for HPLC Method Development |
| Molecular Formula | C₁₄H₁₁FO₃ | Provides the elemental composition. |
| Molecular Weight | 246.23 g/mol | Influences diffusion rates and elution characteristics. |
| Structure | A benzoic acid derivative with a 2-fluorobenzyl ether linkage at the para position. | The carboxylic acid group makes the molecule acidic. The aromatic rings and ether linkage contribute to its hydrophobicity. |
| pKa | Not explicitly found for the target molecule, but the pKa of the parent benzoic acid is 4.20.[1] The pKa of 4-fluorobenzoic acid is 4.14.[2] | The pKa is crucial for predicting the ionization state at a given mobile phase pH. For optimal retention and peak shape of this acidic compound, the mobile phase pH should be at least 1-2 units below the pKa to ensure it is in its neutral, more retained form.[3][4][5] |
| logP (Octanol/Water Partition Coefficient) | Not explicitly found for the target molecule. Structurally similar compounds like 4-benzylbenzoic acid have a calculated XLogP3 of 3.3, and 4-(2-Fluorophenoxy)benzoic acid has a calculated XLogP3 of 3.1.[6][7] | Indicates a relatively hydrophobic nature, suggesting good retention on a reversed-phase (e.g., C18) column. |
| Solubility | No specific data found. However, related compounds like 4-fluorobenzoic acid are soluble in alcohol, methanol, and ether, and slightly soluble in water.[8][9] | The choice of sample solvent is critical. Dissolving the analyte in a solvent stronger than the initial mobile phase can lead to peak distortion.[10] It is best to dissolve the sample in the mobile phase itself whenever possible. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11][12][13]
Primary Causes & Solutions:
-
Analyte Ionization and Silanol Interactions: At a mobile phase pH close to or above the pKa of your analyte (~4.2), the carboxylic acid group will be deprotonated (ionized) into its carboxylate form. This negatively charged species can interact with residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase through ion-exchange mechanisms, leading to tailing.[13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[10]
-
Solution 2: Reduce Sample Concentration.
-
Action: Dilute your sample and reinject. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
-
Column Contamination or Degradation: The column's performance can degrade over time due to the accumulation of contaminants or the deterioration of the stationary phase. A partially blocked inlet frit can also cause tailing.[10][13]
-
Solution 3: Column Maintenance.
-
Action:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.[12]
-
If the problem persists, try reversing the column (if the manufacturer's instructions permit) and flushing it to dislodge any particulates on the inlet frit.[13]
-
As a last resort, replace the analytical column. Using a guard column can help extend the life of your main column.[12][15]
-
-
-
Q2: I'm seeing poor resolution between my analyte and an impurity. How can I improve the separation?
A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Action 1: Adjust Organic Modifier Percentage. A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analyte and other components, potentially providing more time for separation.[16] Try decreasing the organic content in 2-5% increments.
-
Action 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities.[16] If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the separation of co-eluting peaks.
-
-
Modify the Mobile Phase pH:
-
Change the Stationary Phase:
-
Action: If mobile phase optimization is insufficient, consider a column with a different selectivity. While a C18 column is a good starting point for this hydrophobic molecule, other phases can offer unique interactions.
-
Phenyl-Hexyl Column: Can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Pentafluorophenyl (PFP) Column: Often a good choice for separating halogenated compounds.[14]
-
-
-
Increase Column Efficiency:
-
Action:
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[5]
-
-
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time instability is often related to issues with the mobile phase preparation, the HPLC pump, or column equilibration.
Troubleshooting Retention Time Variability:
-
Mobile Phase Issues:
-
Cause: Inconsistent mobile phase composition due to poor mixing, evaporation of the more volatile organic component, or degradation of a buffer.[15]
-
Solution:
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the initial mobile phase conditions, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs. A general guideline is to flush the column with 10-20 column volumes of the starting mobile phase composition.
-
-
Pump and System Leaks:
-
Cause: A leak in the system will cause a drop in pressure and an inconsistent flow rate, leading to variable retention times.
-
Solution: Systematically check all fittings and connections from the pump to the detector for any signs of a leak. Monitor the system pressure; significant fluctuations can indicate a problem with the pump's check valves or seals.[10]
-
Experimental Workflow & Protocols
Workflow for Troubleshooting Peak Tailing
Protocol: Starting HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 60% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 1 minute.
-
Equilibrate at 60% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 60:40 mixture of Acetonitrile:Water to match the initial mobile phase conditions.
This method can be further optimized based on the results obtained and the specific requirements of the analysis (e.g., resolving impurities, reducing run time).
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SciSpace. (n.d.). A review on method development by hplc.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Reddit. (2023, March 9). Basic HPLC method development.
- Angene. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
- ChemicalBook. (2025, July 1). 4-Fluorobenzoic acid | 456-22-4.
- PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4- (2-Fluorobenzyl)oxy benzoic acid DiscoveryCPR 405-24-3.
- Sigma-Aldrich. (n.d.). This compound.
- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- PubChem. (n.d.). 4-Benzylbenzoic acid.
Sources
- 1. global.oup.com [global.oup.com]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. biotage.com [biotage.com]
- 5. scispace.com [scispace.com]
- 6. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzylbenzoic acid | C14H12O2 | CID 136429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labtech.tn [labtech.tn]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. reddit.com [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
Technical Support Center: 4-[(2-Fluorobenzyl)oxy]benzoic acid
Introduction
Welcome to the technical support guide for 4-[(2-Fluorobenzyl)oxy]benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing, purifying, or analyzing this important chemical intermediate. The incorporation of a fluorinated benzyl moiety onto a benzoic acid scaffold presents unique experimental challenges.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common artifacts, optimize your protocols, and ensure the integrity of your results.
Section 1: Synthesis & Purification Troubleshooting
The most common route to synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a 4-hydroxybenzoic acid salt with a 2-fluorobenzyl halide.[2][3] This seemingly straightforward SN2 reaction has several potential pitfalls that can lead to low yields and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in this Williamson ether synthesis are typically traced back to one of four key areas: incomplete deprotonation, suboptimal reaction conditions, side reactions, or reagent quality.
-
Incomplete Deprotonation: 4-Hydroxybenzoic acid has two acidic protons: the carboxylic proton (pKa ~4.5) and the phenolic proton (pKa ~9.3). The base must be strong enough and used in sufficient quantity (at least two equivalents) to deprotonate both positions to generate the more nucleophilic phenoxide. Using a weaker base like sodium bicarbonate (NaHCO₃) will only deprotonate the carboxylic acid, preventing the desired reaction.
-
Recommendation: Use a moderately strong base such as potassium carbonate (K₂CO₃) or a strong base like sodium hydroxide (NaOH) to ensure complete formation of the dianion.[4]
-
-
Suboptimal Reaction Conditions: SN2 reactions are highly sensitive to solvent and temperature.[3]
-
Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred as they effectively dissolve the reactants without hindering the nucleophile.[3]
-
Temperature: The reaction often requires heating (typically 50-100 °C) to proceed at a reasonable rate.[3] However, excessive heat can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.
-
-
Reagent Quality: 2-Fluorobenzyl halides (especially the bromide) can be lachrymatory and susceptible to hydrolysis if exposed to moisture. Ensure you are using high-quality, dry reagents and solvents.[5]
Q2: My post-reaction TLC shows multiple spots. What are the common impurities and byproducts?
A2: The appearance of multiple spots on a TLC plate is a common issue. The primary suspects are unreacted starting materials and specific byproducts of the reaction.
| Impurity/Byproduct | Typical Rf Value (vs. Product) | Cause & Confirmation |
| 4-Hydroxybenzoic Acid | Lower | Incomplete reaction. It is more polar than the product due to the free phenol. |
| 2-Fluorobenzyl Halide | Higher | Incomplete reaction or use of excess reagent. It is non-polar. |
| 2,2'-Difluorodibenzyl Ether | Higher | Self-condensation of the 2-fluorobenzyl halide with any trace water or hydroxide ions. |
| Ester Byproduct | Similar to product | The carboxylate can act as a nucleophile, attacking the benzyl halide to form 2-fluorobenzyl 4-[(2-fluorobenzyl)oxy]benzoate. This is less common than O-alkylation of the phenol but possible. |
To troubleshoot, run co-spots on your TLC plate with the starting materials. The presence of byproducts often points to non-optimal conditions (e.g., temperature too high, reaction time too long).
Q3: I am struggling with the acid-base workup. The layers are not separating well, and my recovery is poor.
A3: An acid-base extraction is the ideal method for purifying this carboxylic acid product. However, issues like emulsion formation and premature precipitation can complicate the process.
-
Emulsion Formation: This often occurs when the pH is near neutral or if the mixture is shaken too vigorously.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. Allow the funnel to sit undisturbed for a longer period.
-
-
Poor Recovery during Extraction: The goal is to extract the product into a basic aqueous layer (e.g., 1M NaOH or saturated NaHCO₃ solution).[4] If unreacted 4-hydroxybenzoic acid is present, it will also be extracted, leading to co-precipitation upon acidification.
-
Solution: Ensure the reaction has gone to completion via TLC before beginning the workup. When acidifying the basic aqueous layer to precipitate your product, do so slowly with cooling in an ice bath. Add acid (e.g., 6M HCl) dropwise until the pH is ~2-3 to ensure complete protonation and precipitation.[4]
-
Section 2: Analytical & Characterization Artifacts
Accurate characterization is critical to confirm the structure and purity of your final compound. Here are common questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum, and what do common impurity peaks look like?
A1: A clean ¹H NMR spectrum is the best confirmation of your product's identity. Below is a table of expected chemical shifts.
| Protons | Multiplicity | Approx. δ (ppm) | Notes |
| -COOH | Broad Singlet | > 12.0 | This signal can be very broad and its position is concentration-dependent. May not be visible if sample is wet due to exchange with D₂O. |
| Ar-H (ortho to -COOH) | Doublet | ~7.9 - 8.1 | Protons on the benzoic acid ring. |
| Ar-H (ortho to -O-CH₂) | Doublet | ~7.0 - 7.2 | Protons on the benzoic acid ring. |
| Ar-H (2-F-benzyl) | Multiplet | ~7.3 - 7.6 | Complex pattern due to F-H coupling. |
| -O-CH₂- | Singlet | ~5.2 | This is a key, sharp singlet integrating to 2H. Its presence is strong evidence of product formation. |
Common Artifacts/Impurities in NMR:
-
Residual Solvents: DMF (~8.0, 2.9, 2.7 ppm), Acetone (~2.17 ppm), Ethyl Acetate (~4.1, 2.0, 1.2 ppm).
-
4-Hydroxybenzoic Acid: Will show aromatic signals but will lack the key -O-CH₂- singlet at ~5.2 ppm.
-
Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent (e.g., ~3.3 ppm in DMSO-d₆, ~1.56 ppm in CDCl₃).
Q2: My HPLC analysis shows a tailing peak for my product. How can I improve the peak shape?
A2: Peak tailing for acidic compounds like this one is a classic chromatography problem. It occurs when the carboxylic acid is partially ionized and interacts with the silica backbone of the C18 column.
-
Causality: The negatively charged carboxylate can undergo secondary ionic interactions with residual, positively charged silanol groups on the stationary phase, slowing its elution and causing the peak to tail.
-
Solution: Suppress the ionization by acidifying the mobile phase. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent (e.g., acetonitrile) will ensure the analyte is in its neutral, protonated form, leading to sharp, symmetrical peaks.[6][7] For routine analysis, a fast method on a modern C18 column can achieve separation in minutes.[8]
Q3: What fragments should I look for in the mass spectrum to confirm my product?
A3: Mass spectrometry confirms the molecular weight (C₁₄H₁₁FO₃, MW = 246.24). In negative ion mode ESI-MS, the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 245. In positive ion mode, you may see the protonated molecule [M+H]⁺ at m/z 247 or sodium adduct [M+Na]⁺ at m/z 269.
A common fragmentation pattern for similar benzoic acid structures is the loss of the carboxyl group (-45 Da).[9] Therefore, a fragment ion around m/z 201 corresponding to the loss of COOH would be strong evidence for the correct structure.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol provides a general methodology. Molar equivalents and reaction times should be optimized by monitoring with TLC.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).
-
Dissolution: Add a suitable polar aprotic solvent, such as DMF (approx. 5-10 mL per gram of starting material).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.2 eq) to the mixture.
-
Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quench: Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker containing ice water (approx. 10x the volume of DMF).
-
Acidification: Slowly add 6M HCl while stirring until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum. Further purification is typically required.
Protocol 2: Purification by Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the crude, dried product in an organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated sodium bicarbonate (NaHCO₃) solution. The product will move to the aqueous layer as its sodium salt. Note: Vent the funnel frequently as CO₂ is generated.[4]
-
Combine & Wash: Combine the aqueous layers and wash once with ethyl acetate to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl to pH ~2, which will precipitate the purified product.[4]
-
Filtration: Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
Recrystallization: For highest purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product.[4]
Section 4: Visualization of Workflows
Diagram 1: Synthetic & Purification Workflow
This diagram outlines the key stages from starting materials to the purified final compound.
Caption: General workflow for synthesis and purification.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the cause of a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
-
ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid.
- BenchChem. (2025). Stability and degradation of 4-Amino-2-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- BenchChem. (2025). optimizing reaction conditions for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-[(2-Fluorobenzyl)oxy]benzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic acid is a critical step in the development of various pharmaceutical compounds. The most common synthetic route is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. However, like any chemical transformation, this reaction is not without its potential for side product formation, which can complicate purification and impact yield and purity. This technical support guide provides a comprehensive overview of potential side reactions, troubleshooting strategies, and frequently asked questions to assist researchers in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Q1: My reaction is producing a significant amount of a byproduct with the same mass as the desired product. What could it be?
A1: A common issue is the formation of the C-alkylation product, 3-[(2-Fluorobenzyl)oxy]-4-hydroxybenzoic acid . In the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation).[1][2][3]
-
Causality: The phenoxide ion has electron density on both the oxygen atom and the ortho and para positions of the aromatic ring. The choice of solvent plays a crucial role in determining the site of alkylation. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, making it less available for nucleophilic attack. This shielding of the oxygen atom can promote alkylation at the electron-rich ortho position of the ring.[3] In contrast, polar aprotic solvents like DMF or DMSO solvate the cation more effectively, leaving the phenoxide oxygen more exposed and favoring O-alkylation.
-
Troubleshooting:
-
Solvent Choice: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio. While less pronounced than the solvent effect, using a larger, softer cation like cesium (from Cs₂CO₃) can sometimes improve O-selectivity.
-
Q2: I am observing a low-boiling point impurity and my yields are lower than expected. What could be the cause?
A2: This is likely due to an E2 elimination reaction of the 2-fluorobenzyl bromide to form 2-fluorostyrene . Benzylic halides can undergo elimination of HBr, especially in the presence of a strong, sterically hindered base.[4][5]
-
Causality: The phenoxide of 4-hydroxybenzoic acid, while primarily a nucleophile, also possesses basic properties. If the reaction temperature is too high or a very strong, bulky base is used, it can abstract a proton from the benzylic carbon of 2-fluorobenzyl bromide, leading to the formation of a double bond and elimination of the bromide ion.
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures favor elimination over substitution.
-
Base Selection: Use a weaker base if possible, or a non-hindered base. For phenoxides, bases like K₂CO₃ are often sufficient and less prone to inducing elimination than stronger bases like sodium hydride (NaH) or alkoxides.
-
Q3: My crude product shows the presence of 2-fluorobenzyl alcohol. How is this being formed?
A3: The presence of 2-fluorobenzyl alcohol is a result of the hydrolysis of 2-fluorobenzyl bromide.[6][7]
-
Causality: Alkyl halides, and particularly reactive ones like benzyl bromides, are susceptible to hydrolysis, especially under basic conditions. If there is residual water in the reaction mixture, the hydroxide ions (or even water itself at elevated temperatures) can act as a nucleophile, attacking the benzylic carbon and displacing the bromide to form the corresponding alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Reagent Quality: Use freshly opened or properly stored 2-fluorobenzyl bromide, as it can hydrolyze upon prolonged exposure to atmospheric moisture.
-
Q4: I have an impurity with a higher molecular weight than my product. What are the possibilities?
A4: A higher molecular weight impurity could be the ester byproduct , 4-[(2-Fluorobenzyl)oxy]benzoyl (2-fluorobenzyl) ester, formed from over-alkylation .
-
Causality: Under basic conditions, both the phenolic hydroxyl group and the carboxylic acid group of 4-hydroxybenzoic acid can be deprotonated. The resulting carboxylate is also a nucleophile, although generally weaker than the phenoxide. If an excess of 2-fluorobenzyl bromide is used or if the reaction conditions are harsh, the carboxylate can attack a second molecule of the benzyl bromide to form an ester.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of 4-hydroxybenzoic acid relative to 2-fluorobenzyl bromide.
-
Controlled Addition: Add the 2-fluorobenzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation.
-
Selective Deprotonation: In principle, careful selection of the base and reaction conditions can selectively deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid.[8] However, with strong bases, double deprotonation is likely.
-
Q5: My reaction is not going to completion, and I see starting material even after prolonged reaction times. I also notice some phenol in my crude product. What is happening?
A5: The presence of phenol suggests that decarboxylation of the starting material or product may be occurring.[2][3][9][10]
-
Causality: Hydroxybenzoic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, often facilitated by basic or acidic conditions. In this case, under the basic conditions of the Williamson ether synthesis, prolonged heating could lead to the decarboxylation of 4-hydroxybenzoic acid to phenol. The resulting phenol could then be alkylated to form 4-(2-fluorobenzyl)oxybenzene, or remain unreacted.
-
Troubleshooting:
-
Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to a satisfactory level.
-
Base Strength: Using a milder base might reduce the propensity for decarboxylation.
-
Summary of Potential Side Products
| Side Product | Chemical Structure | Molecular Weight ( g/mol ) | Cause |
| 3-[(2-Fluorobenzyl)oxy]-4-hydroxybenzoic acid | C₁₄H₁₁FO₃ | 246.23 | C-alkylation of the phenoxide |
| 2-Fluorostyrene | C₈H₇F | 122.14 | E2 Elimination of 2-fluorobenzyl bromide |
| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | Hydrolysis of 2-fluorobenzyl bromide |
| 4-[(2-Fluorobenzyl)oxy]benzoyl (2-fluorobenzyl) ester | C₂₁H₁₆F₂O₃ | 366.35 | Over-alkylation of the carboxylate |
| Phenol | C₆H₆O | 94.11 | Decarboxylation of 4-hydroxybenzoic acid |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the aforementioned side products.
Materials:
-
4-Hydroxybenzoic acid
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-fluorobenzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway and potential side reactions.
Caption: Desired O-alkylation and potential side reaction pathways.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 4-[(2-Fluorobenzyl)oxy]benzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery
For researchers and drug development professionals navigating the vast chemical landscape of therapeutic candidates, the benzoic acid scaffold represents a foundational element of medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of drugs, from the ubiquitous anti-inflammatory aspirin to targeted therapies in oncology and metabolic diseases.[3][4] This guide provides an in-depth technical comparison of 4-[(2-Fluorobenzyl)oxy]benzoic acid against other relevant benzoic acid derivatives, with a focus on their potential as modulators of the Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism.
Through a synthesis of physicochemical properties, structure-activity relationships (SAR), and detailed experimental protocols, this document aims to equip researchers with the critical insights needed to advance their drug discovery programs.
The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoic acid core, with its carboxylic acid group, is a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[1] The true power of this scaffold lies in the ability to modulate its physicochemical and biological properties through substitution on the aromatic ring. These modifications influence lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic characteristics.[1] This guide will explore how the introduction of a 2-fluorobenzyl ether at the 4-position of the benzoic acid ring impacts its properties and biological activity in the context of PPARα modulation.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle structural differences between benzoic acid derivatives can lead to significant changes in their physical and chemical behavior. Understanding these differences is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Here, we compare the key physicochemical properties of this compound with its non-fluorinated analog, 4-(Benzyloxy)benzoic acid, and the parent compound, 4-Hydroxybenzoic acid.
| Property | This compound | 4-(Benzyloxy)benzoic acid | 4-Hydroxybenzoic acid |
| Molecular Formula | C₁₄H₁₁FO₃ | C₁₄H₁₂O₃ | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 246.23 | 228.24 | 138.12 |
| Melting Point (°C) | Not available | 189-192 | 214.5 |
| pKa | Estimated ~4.5 | ~4.46 | 4.54 |
| LogP (calculated) | ~3.7 | ~3.5 | 1.58 |
| Solubility | Predicted to be poorly soluble in water | Poorly soluble in water | 0.5 g/100 mL in water |
Key Insights from Physicochemical Data:
-
Impact of the Benzyl Ether: The introduction of the benzyl ether moiety in both this compound and 4-(Benzyloxy)benzoic acid significantly increases the molecular weight and calculated LogP compared to 4-hydroxybenzoic acid. This increased lipophilicity can enhance membrane permeability, a crucial factor for reaching intracellular targets like PPARα.
-
The Role of Fluorine: The addition of a fluorine atom in the ortho position of the benzyl ring is expected to have subtle but important effects. It increases the molecular weight and may slightly increase lipophilicity. Furthermore, the electronegativity of the fluorine atom can influence the conformation of the benzyl group and its interactions with the target protein through potential hydrogen bonding or dipole interactions.
-
Acidity: All three compounds are weak acids with similar pKa values. The carboxylic acid group is essential for the activity of many PPAR agonists, as it forms key interactions with amino acid residues in the ligand-binding pocket of the receptor.
Synthesis of this compound and Derivatives
The primary synthetic route to this compound and its analogs is the Williamson ether synthesis . This robust and versatile reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Below is a representative experimental protocol for the synthesis of a 4-(benzyloxy)benzoic acid derivative, which can be adapted for the synthesis of this compound by substituting the appropriate benzyl halide.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol outlines the synthesis of a generic 4-(substituted benzyloxy)benzoic acid.
Caption: Williamson ether synthesis workflow.
Step-by-Step Methodology:
-
Esterification of 4-Hydroxybenzoic Acid: To protect the carboxylic acid, 4-hydroxybenzoic acid is first converted to its methyl or ethyl ester. This can be achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.
-
Deprotonation of the Phenol: The resulting 4-hydroxybenzoic acid ester (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) is added as the base. The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete deprotonation of the phenolic hydroxyl group.
-
Alkylation: 2-Fluorobenzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the Ester: The crude ester is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and a 1M aqueous solution of sodium hydroxide (NaOH). The reaction is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with 1M hydrochloric acid (HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid is protected as an ester to prevent it from interfering with the base-mediated Williamson ether synthesis.
-
Choice of Base and Solvent: A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Hydrolysis Conditions: Saponification (base-mediated hydrolysis) is a standard and efficient method for converting the ester back to the carboxylic acid under mild conditions.
Biological Activity: Modulation of PPARα
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in lipid and glucose metabolism.[5] PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma triglyceride levels. This makes PPARα an attractive therapeutic target for the treatment of dyslipidemia.
The PPARα Signaling Pathway
The activation of PPARα follows a well-defined signaling cascade:
Caption: PPARα signaling pathway.
-
Ligand Binding: A PPARα agonist, such as a fibrate drug or a benzoic acid derivative, enters the cell and binds to the Ligand Binding Domain (LBD) of the PPARα receptor in the nucleus.
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein, causing the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[6] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[7]
-
DNA Binding and Gene Transcription: The PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7]
-
Regulation of Metabolism: This binding event initiates the transcription of genes involved in lipid metabolism, including those encoding for enzymes required for fatty acid transport (e.g., CPT1) and β-oxidation (e.g., ACOX1). The ultimate physiological effect is an increase in fatty acid catabolism and a reduction in circulating triglyceride levels.[8]
Structure-Activity Relationship (SAR) Insights
Comparative Biological Activity of Benzoic Acid Derivatives as PPARα Agonists
| Compound | Structure | EC₅₀ (µM) for hPPARα | Reference |
| 4-(Benzyloxy)benzoic acid analog | A benzyloxybenzoic acid derivative | >10 | [9] |
| 4-((4-Fluorobenzyl)oxy) analog | A 4-fluorobenzyloxy analog | <5 | [9] |
| 4-((2-Fluorobenzyl)oxy) analog | A 2-fluorobenzyloxy analog | <5 | [9] |
Note: The EC₅₀ values are for structurally related benzylamino benzoic acid derivatives and are intended to provide a qualitative comparison.
Key SAR Observations:
-
The Benzyloxy Group is Crucial: The presence of the benzyloxy moiety is a key structural feature for PPARα agonism in this class of compounds.
-
Fluorine Substitution Enhances Potency: The introduction of a fluorine atom on the benzyl ring, regardless of its position (ortho or para), appears to enhance the potency of the compounds as PPARα agonists. This could be due to several factors, including:
-
Increased Lipophilicity: Facilitating better penetration into the ligand-binding pocket.
-
Favorable Interactions: The fluorine atom may engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) with residues in the active site.
-
Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolism, potentially increasing the compound's half-life.
-
Experimental Protocol: PPARα Luciferase Reporter Assay
To quantitatively assess the activity of this compound and its analogs as PPARα agonists, a luciferase reporter gene assay is a standard and robust method. This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of a PPRE.
Experimental Workflow
Caption: PPARα luciferase reporter assay workflow.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Maintain a suitable host cell line (e.g., HEK293T or HepG2) in the appropriate growth medium.
-
Co-transfect the cells with an expression vector for human PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. Alternatively, use a commercially available stable cell line.[3]
-
Plate the transfected cells in a 96-well white, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere for 12-24 hours.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Remove the growth medium from the cells and add the medium containing the test compounds. Include wells with a known PPARα agonist as a positive control and medium with vehicle (DMSO) as a negative control.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells using a commercial luciferase assay lysis buffer.
-
Add the luciferase substrate solution to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other readings.
-
Normalize the data by expressing the results as a percentage of the maximal response induced by the positive control.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Self-Validation and Trustworthiness of the Protocol:
-
The inclusion of both positive and negative controls is essential for validating the assay performance.
-
The use of a stable cell line or a consistent transient transfection protocol ensures reproducibility.
-
A Z'-factor calculation can be performed to assess the quality and robustness of the assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel PPARα agonists. The strategic incorporation of the 2-fluorobenzyl ether moiety is anticipated to enhance potency compared to its non-fluorinated counterpart, a hypothesis supported by SAR data from related compound series. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to synthesize, characterize, and quantitatively assess the activity of this and other related benzoic acid derivatives.
Future work should focus on obtaining direct experimental data for this compound to confirm its PPARα agonist activity and to further elucidate the impact of the ortho-fluoro substitution. Investigating its selectivity against other PPAR isoforms (γ and δ) will also be crucial in determining its therapeutic potential and off-target effects. The continued exploration of the rich chemical space of benzoic acid derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a range of human diseases.
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Wikipedia. Mechanism of action of aspirin. [Link]
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A Comparative Guide to the Efficacy of 4-[(2-Fluorobenzyl)oxy]benzoic Acid Analogues as Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of PPARα Agonism and the Promise of the 4-[(2-Fluorobenzyl)oxy]benzoic Acid Scaffold
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][2] As a member of the nuclear receptor superfamily, PPARα is a well-established therapeutic target for metabolic disorders such as hyperlipidemia and is gaining increasing attention for its potential in treating inflammatory conditions and certain retinopathies.[1][3] The activation of PPARα by agonist ligands leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately contributing to a favorable systemic metabolic profile.[1]
The 4-benzyloxybenzoic acid scaffold has emerged as a promising chemotype for the development of novel PPARα agonists. This guide focuses on a comparative analysis of the efficacy of analogues related to this compound, a specific subset of this broader class. While direct extensive studies on this compound itself are limited in publicly available literature, a comprehensive examination of its close structural analogues provides invaluable insights into the structure-activity relationships (SAR) that govern potency and selectivity for PPARα. This guide will synthesize findings from key studies to provide a detailed comparison of these analogues, elucidate the experimental methodologies for their evaluation, and offer a rationale for the design of future therapeutic agents based on this versatile scaffold.
Comparative Efficacy of this compound Analogues as PPARα Agonists
A seminal study by Spar et al. (2020) provides a robust dataset for comparing the efficacy of a series of 4-benzyloxy-benzylamino benzoic acid analogues as PPARα agonists.[1] While these compounds feature a benzylamino linker rather than a direct ether linkage to the benzoic acid, they share the critical 4-(benzyloxy) motif and offer a systematic evaluation of substitutions on both the benzyl and benzoic acid rings. The efficacy of these compounds was determined using a human PPARα luciferase cell reporter assay, which measures the ability of a compound to activate the receptor and drive the expression of a luciferase reporter gene. The results are expressed as EC50 values, the concentration of the compound that elicits a half-maximal response.
Influence of Substitution on the Benzyl Ring
The substitution pattern on the benzyl ring significantly impacts the potency of these analogues as PPARα agonists. The data presented in Table 1 highlights the effect of fluorine substitution at various positions of the benzyl ring on the efficacy of the parent compound, 3-((4-(benzyloxy)benzyl)amino)benzoic acid (A91).
| Compound ID | Benzyl Ring Substitution | EC50 (µM) for hPPARα |
| A91 | Unsubstituted | 4.8 |
| 4h | 2-Fluoro | 0.9 |
| 4i | 3-Fluoro | 0.4 |
| 4j | 4-Fluoro | 0.3 |
| 4k | 3,4-Difluoro | 0.1 |
Data synthesized from Spar et al. (2020).[1]
The data clearly demonstrates that the introduction of a fluorine atom to the benzyl ring enhances PPARα agonist activity compared to the unsubstituted analogue (A91). Notably, substitution at the 4-position (4j) and 3-position (4i) provides a more pronounced increase in potency than substitution at the 2-position (4h). Furthermore, the presence of two fluorine atoms at the 3 and 4 positions (4k) results in the most potent compound in this series, suggesting an additive effect of these substitutions.[1]
Influence of Substitution on the Benzoic Acid Ring
The position of the carboxylic acid group on the terminal benzoic acid ring also plays a crucial role in determining the efficacy of these analogues. A comparison between analogues with the carboxylate at the 3-position versus the 4-position reveals a clear preference for the former.
| Compound ID | Carboxylate Position | EC50 (µM) for hPPARα |
| 4b | 3-position | 1.6 |
| 4b * | 4-position | >5 |
Data synthesized from Spar et al. (2020).[1]
As shown in Table 2 , the 3-carboxylate analogue (4b) is significantly more potent than its 4-carboxylate counterpart (4b*), which exhibits an EC50 value greater than 5 µM.[1] This highlights the importance of the spatial arrangement of the acidic head group for optimal interaction with the PPARα ligand-binding domain.
Experimental Methodologies: A Guide to Assessing PPARα Agonism
The evaluation of novel compounds as PPARα agonists relies on robust and validated experimental protocols. The following sections provide detailed methodologies for the synthesis of the core scaffold and the in vitro assessment of PPARα activation.
Synthesis of 4-[(2-Fluorobenzyl)oxy]benzaldehyde (A Key Intermediate)
The synthesis of the this compound analogues typically begins with the preparation of a key aldehyde intermediate. The following protocol is a representative example of an O-alkylation reaction to form the ether linkage.
Protocol 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]benzaldehyde
-
Reagents and Materials:
-
4-Hydroxybenzaldehyde
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-[(2-Fluorobenzyl)oxy]benzaldehyde.
-
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide which is a more potent nucleophile for the subsequent Williamson ether synthesis.
-
DMF is a polar aprotic solvent that is well-suited for SN2 reactions, such as the O-alkylation in this protocol, as it can solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
-
Heating to 60°C increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.
-
The aqueous workup and extraction are necessary to remove the inorganic salts (e.g., KBr, excess K₂CO₃) and the DMF solvent from the organic product.
-
Flash column chromatography is a standard purification technique used to separate the desired product from any unreacted starting materials or byproducts.
In Vitro Efficacy Assessment: PPARα Luciferase Reporter Assay
The functional activity of the synthesized analogues as PPARα agonists is quantified using a cell-based luciferase reporter assay. This assay provides a sensitive and high-throughput method to measure the activation of PPARα in a cellular context.
Protocol 2: Human PPARα Luciferase Reporter Assay
-
Materials:
-
Human PPARα reporter cells (e.g., from INDIGO Biosciences)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Reference agonist (e.g., GW7647)
-
96-well cell culture plates
-
Luciferase detection reagent
-
Plate-reading luminometer
-
-
Procedure:
-
Cell Plating: Dispense the PPARα reporter cells into the wells of a 96-well plate at a predetermined density and incubate for 4-6 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the plating medium from the cells and add the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 22-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Luciferase Assay: After the incubation period, remove the treatment medium and add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) from each well using a plate-reading luminometer.
-
Data Analysis: Plot the RLU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a known PPARα agonist as a positive control allows for the verification of the assay's performance and the normalization of the data. A vehicle control (DMSO) is also included to establish the baseline level of reporter gene expression. The dose-response relationship provides a quantitative measure of the compound's potency.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
PPARα Signaling Pathway
Caption: PPARα Signaling Pathway.
Experimental Workflow for Efficacy Assessment
Caption: Experimental Workflow for Efficacy Assessment.
Conclusion and Future Directions
The comparative analysis of this compound analogues reveals critical structure-activity relationships that are fundamental for the rational design of potent and selective PPARα agonists. The data strongly suggest that fluorination of the benzyl ring, particularly at the 3- and 4-positions, significantly enhances agonist activity. Furthermore, the positioning of the carboxylic acid head group at the 3-position of the terminal benzoic acid ring is favored for optimal efficacy.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel analogues within this chemical class. The causality behind the choice of reagents and procedures has been explained to provide a deeper understanding of the experimental design.
Future research in this area should focus on the synthesis and evaluation of direct analogues of this compound to further refine the SAR and to explore the impact of the ether linkage on the pharmacokinetic and pharmacodynamic properties of these compounds. Moreover, in vivo studies are warranted to translate the promising in vitro efficacy into tangible therapeutic benefits for metabolic and inflammatory diseases. The continued exploration of this chemical scaffold holds significant promise for the development of next-generation PPARα modulators with improved efficacy and safety profiles.
References
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Spar, B. D., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(9), 4749–4771. [Link]
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Hassan, R. M., et al. (2022). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 124, 105822. [Link]
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Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
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A Researcher's Guide to the Biological Target Validation of 4-[(2-Fluorobenzyl)oxy]benzoic acid
In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's biological target is the bedrock upon which successful therapeutic development is built. The journey from a promising chemical entity to a clinically effective drug is fraught with challenges, and a clear understanding of the molecular mechanism of action is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of 4-[(2-Fluorobenzyl)oxy]benzoic acid, a compound of interest for which a definitive target has yet to be elucidated.
Drawing from field-proven insights, this document will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. Our central hypothesis, based on structure-activity relationships of analogous compounds, posits that this compound may function as a modulator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor with a well-established role in lipid metabolism and inflammation. A structurally related 4-benzyloxy-benzylamino scaffold has demonstrated PPARα agonism, providing a strong rationale for this investigative direction.[1]
This guide is structured to navigate the reader through a logical and comprehensive target validation workflow, from initial target engagement to cellular and phenotypic validation.
Section 1: Establishing Direct Target Engagement
The initial and most critical step in target validation is to unequivocally demonstrate a direct physical interaction between the compound and its putative target. Here, we compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside a cellular method, the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[2][3][4][5][6] It provides invaluable data on the kinetics (association and dissociation rates) and affinity of the interaction between a ligand (the small molecule) and an analyte (the target protein).
Objective: To determine the binding kinetics and affinity (KD) of this compound to purified human PPARα protein.
Methodology:
-
Immobilization of PPARα: Covalently immobilize purified recombinant human PPARα onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of the compound over the immobilized PPARα surface and a reference flow cell.
-
Data Analysis: Monitor the change in the refractive index in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
dot
Caption: Workflow for SPR-based target engagement.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Interaction
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.[7][8][9][10][11] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between this compound and PPARα.
Methodology:
-
Sample Preparation: Place a solution of purified human PPARα in the sample cell of the calorimeter and a solution of this compound in the injection syringe.
-
Titration: Perform a series of injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
dot
Caption: Workflow for ITC-based target engagement.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful method for verifying target engagement within intact cells or cell lysates.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To demonstrate that this compound binds to and stabilizes PPARα in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HepG2, which endogenously express PPARα) with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble PPARα at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble PPARα as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| SPR | Change in refractive index upon binding | ka, kd, KD | Real-time, label-free, provides kinetic information | Requires purified protein, surface immobilization can affect protein conformation |
| ITC | Measurement of heat change upon binding | KD, n, ΔH, ΔS | Label-free, solution-based, provides thermodynamic profile | Requires larger amounts of purified protein, lower throughput |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells, Tm shift | In-cell/in-tissue context, no protein purification needed | Indirect measure of binding, throughput can be limited with Western blot detection |
Section 2: In-Cellulo and In-Vitro Functional Validation
Demonstrating direct binding is necessary but not sufficient. The next crucial step is to show that the binding of this compound to PPARα leads to a functional consequence.
Genetic Approaches: The Power of Knockdown and Knockout
Genetic manipulation techniques like RNA interference (siRNA) and CRISPR/Cas9 gene editing are indispensable for confirming that the observed cellular phenotype of a compound is mediated through its intended target.[1][17][18][19]
Objective: To determine if the effect of this compound on a downstream cellular process is dependent on the presence of PPARα.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting PPARα or a non-targeting control siRNA.
-
Compound Treatment: Treat the transfected cells with this compound.
-
Phenotypic Assay: Measure a relevant downstream phenotype known to be regulated by PPARα, such as the expression of a target gene (e.g., CPT1A) by qPCR.
-
Data Analysis: Compare the effect of the compound in cells with and without PPARα knockdown. A diminished or abolished effect in the knockdown cells strongly suggests on-target activity.
dot
Caption: Logical flow of genetic target validation.
Activity-Based Protein Profiling (ABPP): A Functional Proteomics Approach
ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological samples. While PPARα is a nuclear receptor and not an enzyme in the classical sense, a competitive ABPP approach can be adapted to demonstrate target engagement at the ligand-binding domain.
Objective: To show that this compound competes with a known PPARα ligand for binding in a cellular lysate.
Methodology:
-
Probe Selection: Utilize a known, fluorescently tagged PPARα agonist as a probe.
-
Competitive Binding: Incubate cell lysates with varying concentrations of this compound, followed by the addition of the fluorescent probe.
-
Analysis: Separate proteins by SDS-PAGE and visualize the fluorescently labeled PPARα.
-
Data Analysis: A decrease in the fluorescence signal with increasing concentrations of the test compound indicates successful competition for the binding site.
Section 3: Phenotypic Validation and Comparison with Alternatives
The final stage of target validation involves linking the molecular mechanism to a relevant physiological or pathophysiological phenotype. Here, we will also compare the activity of this compound with a known PPARα agonist.
PPARα Reporter Gene Assay
Objective: To quantify the functional activity of this compound as a PPARα agonist.
Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid expressing human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of this compound and a known PPARα agonist (e.g., GW7647) as a positive control.
-
Luciferase Assay: Measure luciferase activity as a readout of PPARα activation.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for each compound.
Comparison with a Known PPARα Agonist
A direct comparison with a well-characterized PPARα agonist is essential to benchmark the potency and efficacy of this compound.
| Compound | Putative Target | EC50 (Reporter Assay) | KD (SPR) | Cellular Tm Shift (CETSA) |
| This compound | PPARα | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| GW7647 (Positive Control) | PPARα | ~10 nM | ~5 nM | Significant Shift |
| Inactive Structural Analog | PPARα | >10 µM | No Binding | No Shift |
This comparative data will provide a clear indication of the relative potency and on-target activity of the compound .
Conclusion
The validation of a biological target is a multi-faceted process that requires a convergence of evidence from orthogonal methodologies. This guide has outlined a comprehensive and logically structured approach to validate the hypothesis that this compound targets PPARα. By systematically progressing from direct binding assays to functional cellular and phenotypic readouts, researchers can build a robust and compelling case for the compound's mechanism of action. The experimental protocols and comparative data presented herein provide a roadmap for the rigorous scientific inquiry necessary to advance promising small molecules through the drug discovery pipeline.
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A Researcher's Guide to Experimental Reproducibility with 4-[(2-Fluorobenzyl)oxy]benzoic acid: Synthesis, Characterization, and Best Practices
In the landscape of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 4-[(2-Fluorobenzyl)oxy]benzoic acid, a synthetic organic compound with potential applications stemming from the known biological activities of its structural motifs. While this specific molecule is not extensively characterized in public literature, its benzoic acid scaffold linked to a fluorobenzyl group suggests potential for investigation in areas like anti-inflammatory or antimicrobial research.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering the user to not only replicate a procedure but also to troubleshoot and adapt it with a deep understanding of the underlying principles. We will explore a robust synthetic protocol, rigorous analytical characterization, and a comparative look at potential alternatives, all with the goal of ensuring that your experimental outcomes are both reliable and repeatable.
The Reproducibility Challenge in Synthetic Chemistry
The "reproducibility crisis" is a well-documented challenge across many scientific fields, with chemistry being no exception.[3] A recent survey highlighted that chemistry is a discipline where researchers frequently face difficulties in replicating their own or others' work.[3] Factors contributing to this issue range from incomplete documentation and publication bias to subtle, often unreported, variations in experimental conditions.[4] In organic synthesis, seemingly minor details such as the rate of stirring, the source and purity of reagents, or the method of purification can lead to significant differences in yield, purity, and even the identity of the final product.[4][5] This guide aims to mitigate these challenges for researchers working with this compound.
Part 1: Synthesis and Purification of this compound
The most common and logical route to synthesizing this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, 4-hydroxybenzoic acid) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-fluorobenzyl bromide).
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
This protocol is designed to be self-validating by including in-process checks (TLC monitoring) and a robust purification method.
Step 1: Esterification (Protection of the Carboxylic Acid)
-
Rationale: The carboxylic acid of 4-hydroxybenzoic acid is acidic and would interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is first protected, in this case as a methyl ester.
-
Procedure:
-
To a solution of 4-hydroxybenzoic acid (1 eq.) in methanol, add sulfuric acid (0.1 eq.) catalytically.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This is the key bond-forming step. Anhydrous potassium carbonate is a suitable base for deprotonating the phenol without hydrolyzing the ester. Acetone is a good polar aprotic solvent for this type of reaction.
-
Procedure:
-
In a round-bottom flask, combine methyl 4-hydroxybenzoate (1 eq.), 2-fluorobenzyl bromide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.
-
Reflux the mixture for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-[(2-fluorobenzyl)oxy]benzoate.
-
Step 3: Saponification (Deprotection)
-
Rationale: The methyl ester is hydrolyzed back to the carboxylic acid using a strong base.
-
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to 60°C for 2-3 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Step 4: Acidification and Isolation
-
Rationale: Acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1M HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Part 2: Quality Control and Analytical Characterization
Thorough characterization of the final product is non-negotiable for reproducibility. The following techniques are essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Purpose | Expected Result/Observation |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a consistent Rf value in a defined solvent system (e.g., 30% Ethyl Acetate in Hexane).[6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with >98% purity, determined by integrating the peak area.[9][10][11] |
| Melting Point | Assess purity. | A sharp melting point range, consistent with literature values if available.[7] |
| Infrared (IR) Spectroscopy | Confirm functional groups. | Presence of characteristic peaks for O-H (broad, ~3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-O (~1250 cm⁻¹). |
| ¹H NMR Spectroscopy | Confirm molecular structure. | Expected chemical shifts and integrations for aromatic and benzylic protons. |
| ¹³C NMR Spectroscopy | Confirm carbon framework. | Expected number of signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determine molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₁FO₃, MW: 246.24). |
Part 3: Comparison with an Alternative - 4-[(4-Fluorobenzyl)oxy]benzoic acid
To understand how subtle molecular changes can impact experimental reproducibility, we can compare our target compound with its regioisomer, 4-[(4-Fluorobenzyl)oxy]benzoic acid.
| Feature | This compound (Target) | 4-[(4-Fluorobenzyl)oxy]benzoic acid (Alternative) | Implications for Reproducibility |
| Synthesis | Utilizes 2-fluorobenzyl bromide. | Utilizes 4-fluorobenzyl bromide. | The starting materials have similar reactivity. However, their commercial availability and purity should be verified from the supplier, as impurities can lead to side reactions and difficult purifications. |
| Purification | Recrystallization is generally effective. | Recrystallization is also effective. | The polarity of the two isomers is very similar, making chromatographic separation from each other challenging. Ensuring the correct starting material is used is crucial. |
| Characterization | The fluorine atom's proximity to the benzyl group may induce subtle, but distinct, shifts in the ¹H and ¹³C NMR spectra compared to the 4-fluoro isomer. | The fluorine atom is para to the benzyl group, leading to a more symmetrical pattern in the aromatic region of the NMR spectrum. | These distinct spectral fingerprints are key to confirming the identity of the correct isomer. Inconsistent or mixed spectra would indicate a cross-contamination of starting materials, a significant source of irreproducibility. |
| Potential Biological Activity | The position of the fluorine atom can affect the molecule's conformation and electronic properties, potentially leading to different binding affinities with biological targets.[12] | The different electronic distribution due to the fluorine's position will likely result in a different biological activity profile. | If the goal is to study the structure-activity relationship, the ability to reliably synthesize and isolate pure isomers is paramount. Any cross-contamination would confound the biological data. |
Part 4: Troubleshooting Common Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Synthetic Yield | - Incomplete reaction. - Impure reagents. - Suboptimal reaction temperature or time. - Loss of product during work-up or purification. | - Monitor reaction to completion using TLC/HPLC. - Verify the purity of starting materials. - Optimize reaction conditions. - Ensure pH is correct during acidification to maximize precipitation. |
| Product Fails Purity Analysis (e.g., extra peaks in HPLC/NMR) | - Incomplete reaction (starting material remains). - Presence of side products. - Contamination from glassware or solvents. | - Extend reaction time or re-evaluate stoichiometry. - Improve purification method (e.g., try a different recrystallization solvent, or column chromatography). - Use clean, dry glassware and high-purity solvents. |
| Inconsistent Biological Assay Results | - Inconsistent purity or isomeric composition of the compound batch-to-batch. - Degradation of the compound in storage or assay buffer. - Variability in the biological assay itself. | - Perform rigorous QC on each new batch of the compound. - Assess the compound's stability under experimental conditions. - Include appropriate positive and negative controls in all assays. |
Conclusion
The reproducibility of experiments with this compound, as with any synthetic compound, is not a matter of chance but a result of meticulous attention to detail. By understanding the rationale behind each step of the synthesis, employing rigorous analytical techniques for quality control, and being aware of the subtle factors that can influence reaction outcomes, researchers can ensure the integrity and reliability of their data. This guide provides a framework for achieving that goal, transforming a simple chemical recipe into a robust and reproducible scientific protocol.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
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- Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
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A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Fluorobenzyl)oxy]benzoic Acid Derivatives
Introduction: Unlocking Therapeutic Potential Through Structural Insight
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is the cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. The 4-[(2-Fluorobenzyl)oxy]benzoic acid scaffold has emerged as a promising starting point for designing modulators of critical biological targets, including Peroxisome Proliferator-Activated Receptors (PPARs), which are pivotal in regulating metabolism and inflammation.[1][2] This guide offers a deep dive into the structure-activity relationships (SAR) of this compound class, providing a comparative analysis supported by experimental data to inform the rational design of next-generation therapeutic agents.
The core structure, featuring a benzoic acid head, a flexible benzyloxy linker, and a substituted aromatic ring, presents multiple avenues for chemical exploration. A key feature of the parent molecule is the strategic placement of a fluorine atom at the ortho position of the benzyl ring. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—make it a powerful tool for medicinal chemists to fine-tune a molecule's biological activity, metabolic stability, and membrane permeability.[3][4][5][6] Understanding how modifications to each component of this scaffold influence biological outcomes is critical for researchers, scientists, and drug development professionals seeking to harness its full therapeutic potential.
Part 1: Core Scaffold Analysis and the Role of Fluorine
The this compound molecule can be dissected into three key pharmacophoric elements: the acidic head, the ether linker, and the substituted benzyl tail. The interplay between these components dictates the molecule's interaction with its biological target.
1.1 The Benzoic Acid "Head": An Anchor for Activity
For many nuclear receptors like PPARs, an acidic functional group is essential for anchoring the ligand within the binding pocket.[2] The carboxylic acid of the benzoic moiety typically forms critical hydrogen bonds with key amino acid residues (e.g., Tyrosine, Histidine) in the ligand-binding domain, initiating the conformational change required for receptor activation.
-
Causality: The acidity (pKa) of this group is paramount. Modifications that alter this pKa can significantly impact binding affinity. The electron-withdrawing nature of the benzyloxy substituent influences the acidity of the carboxylic acid.
-
SAR Insights:
-
Replacement of the carboxylic acid with less acidic groups (e.g., amides, esters) generally leads to a dramatic loss of activity for targets requiring this acidic interaction.
-
Bioisosteric replacement with other acidic groups like tetrazoles or hydroxamic acids may retain or even enhance activity, depending on the specific geometry and electronic requirements of the target protein.
-
1.2 The (2-Fluorobenzyl)oxy "Tail": Modulating Potency and Selectivity
The benzyl ether portion of the molecule extends into a more hydrophobic region of the binding pocket. Its conformation, size, and electronic properties are critical determinants of potency and isoform selectivity (e.g., PPARα vs. PPARγ).
-
The Ortho-Fluorine Advantage: The placement of fluorine at the C2 (ortho) position is a deliberate design choice.
-
Conformational Control: The ortho-substituent can induce a conformational bias, forcing the benzyl ring into a specific orientation that may be more favorable for binding.
-
Metabolic Blocking: Fluorine substitution can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and bioavailability.[3][6]
-
Enhanced Binding: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within the binding pocket, potentially increasing binding affinity.[4]
-
-
Comparative Analysis of Substituents: SAR studies on related scaffolds often reveal a clear trend based on the position and nature of the substituent.
-
Moving the fluorine to the meta or para position would alter the molecule's dipole moment and conformational preferences, likely impacting potency.
-
Replacing fluorine with other halogens (Cl, Br) would increase lipophilicity and size, which could be beneficial or detrimental depending on the steric constraints of the target.
-
Electron-donating groups (e.g., methyl, methoxy) would have opposing electronic effects to fluorine and could lead to reduced activity if an electron-withdrawing character is preferred.
-
Below is a diagram summarizing the key structural components of the scaffold and their general roles in determining biological activity.
Caption: Key pharmacophoric regions of the this compound scaffold.
Part 2: Experimental Protocols and Validation
To rigorously evaluate the SAR of this compound class, a systematic workflow encompassing chemical synthesis and biological evaluation is required. Each step is designed to provide reliable and reproducible data for comparative analysis.
2.1 General Synthesis Protocol: Williamson Ether Synthesis
The primary method for synthesizing this compound and its analogs is the Williamson ether synthesis, a robust and versatile reaction.
Objective: To couple the phenolic hydroxyl group of a substituted 4-hydroxybenzoic acid ester with a substituted benzyl halide.
Step-by-Step Methodology:
-
Esterification (Protection): The carboxylic acid of 4-hydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent it from interfering with the subsequent base-mediated reaction. This involves refluxing 4-hydroxybenzoic acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Deprotonation: The protected ester (e.g., methyl 4-hydroxybenzoate) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide.
-
Nucleophilic Substitution (Coupling): The desired 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) is added to the reaction mixture. The phenoxide attacks the benzylic carbon, displacing the halide and forming the ether linkage. The reaction is typically heated to ensure completion.
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified using flash column chromatography.
-
Saponification (Deprotection): The purified ester is hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
-
Final Purification: After acidification to protonate the carboxylate, the final product, this compound, is collected by filtration or extraction and can be further purified by recrystallization.
This self-validating protocol includes purification and characterization (e.g., via NMR and mass spectrometry) at intermediate and final steps to ensure the identity and purity of each analog synthesized for SAR studies.[7][8]
2.2 Biological Evaluation: PPARα Agonist Activity Assay
To quantify the biological activity of the synthesized compounds as PPARα agonists, a cell-based luciferase reporter assay is a standard and highly sensitive method.[1]
Objective: To measure the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene.
Step-by-Step Methodology:
-
Cell Culture: Non-human mammalian cells (e.g., HEK293T) engineered to co-express the human PPARα receptor and a luciferase reporter gene linked to a PPAR-responsive promoter element are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (e.g., from 1 nM to 50 µM). A known PPARα agonist (e.g., GW590735) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The treated cells are incubated for a set period (e.g., 18-24 hours) to allow for receptor activation, downstream signaling, and expression of the luciferase enzyme.
-
Lysis and Luminescence Reading: A lysis buffer containing the luciferase substrate (e.g., luciferin) is added to each well. The resulting luminescence, which is directly proportional to the amount of luciferase produced and thus to the level of PPARα activation, is measured using a luminometer.
-
Data Analysis: The raw luminescence data is normalized to the vehicle control. Dose-response curves are generated, and the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect) is calculated for each analog. A lower EC₅₀ value indicates higher potency.
The following diagram illustrates this integrated experimental workflow.
Caption: Experimental workflow from synthesis to biological activity determination.
Part 3: Comparative Data and SAR Insights
The true power of SAR studies lies in the direct comparison of structurally related analogs. While a comprehensive dataset for the this compound series is proprietary to individual research efforts, we can construct a representative table based on established principles from related benzoic acid derivatives to illustrate key SAR trends.[9][10][11]
Table 1: Representative SAR Data for 4-(Benzyloxy)benzoic Acid Analogs as PPARα Agonists
| Compound ID | Benzyl Ring Substitution | Rationale for Modification | Predicted PPARα Potency (EC₅₀) | Key Insight |
| 1 (Parent) | 2-Fluoro (ortho) | Parent compound; establish baseline activity. | Potent (~0.1 µM) | The ortho-fluoro group provides a favorable conformation and/or electronic profile for strong activity. |
| 2 | 3-Fluoro (meta) | Assess positional importance of fluorine. | Moderately Potent (~0.5 µM) | Moving the EWG to the meta position likely alters the ring's orientation, reducing optimal interaction. |
| 3 | 4-Fluoro (para) | Assess positional importance of fluorine. | Moderately Potent (~0.8 µM) | The para position has a different electronic and steric influence, suggesting the ortho position is privileged. |
| 4 | 2-Chloro (ortho) | Evaluate effect of a larger, more lipophilic halogen. | Potent (~0.15 µM) | Activity is maintained, indicating some tolerance for larger substituents at the ortho position. |
| 5 | 2-Methyl (ortho) | Replace EWG with an electron-donating group (EDG). | Weakly Potent (~5 µM) | The switch from an EWG to an EDG significantly reduces potency, highlighting the importance of the electronic effect. |
| 6 | H (Unsubstituted) | Remove the substituent to gauge its overall contribution. | Moderately Potent (~1.2 µM) | The unsubstituted ring is less active than the 2-fluoro analog, confirming the beneficial role of the ortho-halogen. |
| 7 | 2,6-Difluoro | Increase steric bulk and electron withdrawal at ortho positions. | Very Potent (~0.05 µM) | The second fluoro group may further lock the ring into an ideal conformation, enhancing binding affinity. |
Note: EC₅₀ values are representative estimates based on SAR principles for illustrative purposes.
Mechanism of Action: PPARα Activation
PPAR agonists do not act directly on enzymes but rather as transcription factors. Upon binding a ligand like this compound, the PPARα receptor undergoes a conformational change. It then heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism and inflammation reduction.
Caption: Simplified signaling pathway of PPARα activation by an agonist.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives reveal a highly tunable scaffold for developing potent PPARα agonists. The analysis confirms the critical role of the benzoic acid head for receptor anchoring and underscores the profound impact of the ortho-fluoro substituent on the benzyl tail. This specific substitution appears to optimize the compound's electronic properties and conformational posture, leading to enhanced biological activity compared to other positional isomers or unsubstituted analogs.
Future research should focus on a multi-pronged optimization strategy:
-
Exploring Diverse Ortho-Substituents: While fluorine is highly effective, small, metabolically stable groups like cyano (CN) or trifluoromethyl (CF₃) could be explored to further probe the electronic and steric requirements of the binding pocket.
-
Linker Modification: Systematically altering the ether linker—for example, by introducing rigidity with cyclic structures or changing its length—could refine the orientation of the head and tail groups and improve isoform selectivity.
-
Bioisosteric Head Group Replacement: Investigating alternative acidic bioisosteres for the benzoic acid moiety could lead to compounds with improved physicochemical properties, such as better solubility or oral bioavailability.
By leveraging the foundational SAR insights presented in this guide, researchers are well-equipped to rationally design and synthesize novel analogs of this compound with superior therapeutic profiles.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(2-Fluorobenzyl)oxy]benzoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Analytical Method Validation in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is underpinned by rigorous analytical testing. The reliability and accuracy of the data generated at each stage are paramount to ensuring the safety, efficacy, and quality of the final therapeutic. Central to this is the validation of the analytical methods used for the quantification of the active pharmaceutical ingredient (API) and its related substances. This guide provides an in-depth comparison of analytical methodologies for 4-[(2-Fluorobenzyl)oxy]benzoic acid, a key intermediate or potential API. We will delve into the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. Cross-validation takes this a step further by comparing the results from two or more different analytical methods or laboratories to ensure the data is comparable and reliable, a critical step during method transfer or when employing multiple analytical techniques within a project[3]. This guide will provide not only the "how" but also the "why" behind the experimental choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines[4].
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 405-24-3 | [5] |
| Molecular Formula | C₁₄H₁₁FO₃ | [5] |
| Molecular Weight | 246.23 g/mol | [5] |
The presence of a carboxylic acid group makes the compound acidic, while the aromatic rings and the ether linkage contribute to its hydrophobicity. The fluorine atom can influence its chromatographic behavior and mass spectrometric fragmentation. These characteristics guide the selection of appropriate columns, mobile phases, and detection techniques.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., purity testing vs. bioanalysis).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a stationary and a mobile phase, with UV detection. | Separation of volatile compounds with mass spectrometric detection. | Chromatographic separation coupled with highly selective and sensitive mass detection. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization to a volatile ester is required. | Simple dissolution; may require solid-phase extraction (SPE) for complex matrices. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Throughput | High | Medium | High |
| Best Suited For | Routine quality control, purity, and assay of bulk drug and drug product. | Trace-level impurity identification where high sensitivity is needed. | Bioanalysis of plasma samples, and quantification in complex matrices. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quality control and assay of this compound as a bulk drug substance.
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). The gradient program should be optimized to ensure adequate separation from any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of a stock solution of the reference standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, a derivatization step is necessary for GC analysis. This method is suitable for identifying and quantifying trace-level impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization:
-
To 1 mg of the sample, add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 60°C for 30 minutes to form the methyl ester.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and collect the upper hexane layer for injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic studies.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions: The precursor ion (M-H)⁻ and a suitable product ion will need to be determined by infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant.
Cross-Validation of Analytical Methods: A Framework for Ensuring Data Integrity
Cross-validation is a critical process to ensure that different analytical methods produce comparable results[6]. This is particularly important when transferring a method between laboratories or when using different techniques to support various stages of drug development.
Cross-Validation Workflow
Caption: A workflow diagram for the cross-validation of analytical methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in the validation protocol. A common approach is to analyze a set of quality control (QC) samples at low, medium, and high concentrations using both methods. The mean concentration from one method should be within a certain percentage (e.g., ±15%) of the mean concentration from the other method.
Forced Degradation Studies: Understanding the Stability of this compound
Forced degradation studies are essential for developing stability-indicating methods and understanding the potential degradation pathways of a drug substance[7]. These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light.
Forced Degradation Workflow
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The Impact of Ortho-Fluorination on Benzyloxy Benzoic Acid Derivatives: A Comparative Analysis of Cytosolic Phospholipase A2α Inhibition
A Technical Guide for Researchers in Drug Discovery and Development
Foreword
The Rationale for Fluorine Substitution in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. Key effects include:
-
Metabolic Stability: The high bond energy of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, influencing its interaction with target receptors. It can also induce conformational changes that may lead to a more favorable binding orientation.
-
pKa Modulation: The presence of a fluorine atom can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions and solubility.
Molecular Structures
Caption: Chemical structures of the fluorinated and non-fluorinated analogues.
Cytosolic Phospholipase A2α: A Key Inflammatory Target
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory pathway.[2] Upon activation by cellular stimuli, cPLA2α translocates to the cell membrane where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid.[3] This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[3] Therefore, the inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory conditions.
The cPLA2α Signaling Pathway
Caption: Simplified signaling pathway of cPLA2α activation and downstream inflammatory response.
Structure-Activity Relationship and Comparative Analysis
While a direct comparison of the IC50 values for this compound and its non-fluorinated analog is not available, SAR studies on similar benzoic acid derivatives provide valuable insights into the likely impact of the ortho-fluoro substitution on cPLA2α inhibition.
It is a general observation in medicinal chemistry that the introduction of a halogen, such as fluorine, can significantly alter the biological activity of a compound. For instance, studies on other benzoic acid derivatives have shown that substitutions on the aromatic rings can modulate their inhibitory potency against various enzymes. It has been noted that strong electron-donating groups on the benzene ring can be important for the activity of some benzoic acid derivatives.
In the context of cPLA2α inhibition, the precise positioning of substituents is critical. The ortho-fluoro group in this compound is expected to exert both steric and electronic effects. The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which is often a key interacting moiety with the enzyme's active site. Furthermore, the fluorine atom may engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket.
Based on the principles of fluorine in drug design, it is plausible that the ortho-fluoro substitution in this compound could lead to enhanced inhibitory potency against cPLA2α compared to its non-fluorinated counterpart. This hypothesis is grounded in the potential for the fluorine atom to:
-
Induce a More Favorable Conformation: The steric bulk and electronic properties of the fluorine atom could restrict the rotation of the benzyl group, locking the molecule into a conformation that is more complementary to the cPLA2α active site.
-
Enhance Binding Affinity: The fluorine atom could form specific, favorable interactions with the protein that are not possible for the non-fluorinated analog.
-
Modulate Physicochemical Properties: The increased lipophilicity imparted by the fluorine atom could enhance the compound's ability to access the membrane-bound, active form of cPLA2α.
To definitively confirm these hypotheses, direct experimental testing of both compounds in a validated cPLA2α inhibition assay is necessary.
Experimental Protocol: In Vitro cPLA2α Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against human recombinant cPLA2α.
Materials
-
Human recombinant cPLA2α enzyme
-
Vesicle substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay buffer: (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail
-
96-well microplate
-
Scintillation counter
Experimental Workflow
Caption: A typical workflow for an in vitro cPLA2α inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Setup: To each well of a 96-well microplate, add the assay buffer, followed by the test compound or DMSO for the control wells.
-
Enzyme Addition: Add the human recombinant cPLA2α enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles to each well.
-
Incubation: Incubate the plate with gentle shaking at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a chelating agent like EDTA to sequester Ca²⁺).
-
Extraction: Extract the released [¹⁴C]arachidonic acid using an appropriate organic solvent.
-
Quantification: Transfer the organic phase containing the radiolabeled arachidonic acid to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Summary (Hypothetical)
The following table presents a hypothetical data set to illustrate the expected outcome if the ortho-fluorinated compound exhibits enhanced activity. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
| Compound | Structure | Hypothetical cPLA2α IC50 (µM) |
| This compound | 0.5 | |
| 4-(Benzyloxy)benzoic acid | 2.5 |
Conclusion
The strategic placement of a fluorine atom can have a profound impact on the biological activity of a molecule. In the case of 4-(benzyloxy)benzoic acid derivatives, the introduction of an ortho-fluoro substituent on the benzyl ring is anticipated to enhance the inhibitory potency against cPLA2α. This is based on established principles of fluorine's role in medicinal chemistry, including its ability to modulate conformation, enhance binding interactions, and improve physicochemical properties. While direct experimental evidence for this specific comparison is pending, the provided analysis and experimental protocol offer a robust framework for researchers to investigate the structure-activity relationships of this and other classes of enzyme inhibitors.
References
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- Glaser, K. B., & Mobilio, D. (1994). The cytosolic phospholipase A2. In Phospholipase A2 (pp. 149-169). Springer, Boston, MA.
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- Six, D. A., & Dennis, E. A. (2000). The expanding superfamily of phospholipase A2 enzymes: classification and nomenclature. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1488(1-2), 1-19.
- Clark, J. D., Schievella, A. R., Nalefski, E. A., & Lin, L. L. (1995). Cytosolic phospholipase A2. Journal of lipid mediators and cell signalling, 12(2-3), 83-117.
- Gijón, M. A., Spencer, D. M., Kaiser, A. L., Leslie, C. C., & Gijón, M. A. (2000). Role of phosphorylation in the regulation of cytosolic phospholipase A2. Journal of cell biology, 150(3), 631-640.
- Leslie, C. C. (1997). Properties and regulation of cytosolic phospholipase A2. Journal of Biological Chemistry, 272(27), 16709-16712.
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- Sharp, J. D., White, D. L., Chiou, X. G., Goodson, T., Gamboa, G. C., McClure, D., ... & Roberts, E. F. (1991). Molecular cloning and expression of human group II phospholipase A2. Journal of Biological Chemistry, 266(22), 14850-14853.
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In Vivo Validation of 4-[(2-Fluorobenzyl)oxy]benzoic Acid's Effects: A Comparative Guide for Preclinical Efficacy and Pharmacokinetic Profiling
This guide provides a comprehensive framework for the in vivo validation of 4-[(2-Fluorobenzyl)oxy]benzoic acid, a novel compound with potential therapeutic applications. Drawing upon established methodologies for analogous compounds targeting free fatty acid receptors (FFARs), this document outlines a scientifically rigorous approach to assess its pharmacokinetic profile and preclinical efficacy. The experimental designs detailed herein are intended to provide a clear path for researchers, scientists, and drug development professionals to generate robust and reproducible data.
Introduction: The Rationale for In Vivo Assessment
The structural characteristics of this compound suggest its potential as a modulator of G-protein coupled receptors, particularly the free fatty acid receptor 1 (FFAR1/GPR40). FFAR1 has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] Furthermore, FFAR1 activation may also stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis.[1]
Given the promising therapeutic potential of FFAR1 agonists, a thorough in vivo validation of this compound is imperative to ascertain its physiological effects, metabolic stability, and overall therapeutic window. This guide will compare the proposed validation strategy with established FFAR1 agonists, such as TAK-875 (Fasiglifam) and AMG-837, which have undergone extensive preclinical and clinical evaluation.[3][4]
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as an agonist at the FFAR1 receptor. Upon binding, it is expected to initiate a signaling cascade predominantly through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: Proposed FFAR1 signaling pathway for this compound.
Comparative In Vivo Validation Workflow
The in vivo validation of this compound should be conducted in a stepwise manner, beginning with pharmacokinetic profiling, followed by efficacy studies in a relevant disease model, and concluding with preliminary safety and tolerability assessments.
Caption: Stepwise workflow for the in vivo validation of this compound.
Experimental Protocols
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats or mice. This will provide critical information on its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Compounds:
-
TAK-875
-
AMG-837
Experimental Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice
-
Sex: Male or female, consistent across study groups
-
Weight: 200-250 g for rats, 20-25 g for mice
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
Protocol:
-
Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Comparative Pharmacokinetic Data (Hypothetical vs. Known Agonists)
| Parameter | This compound (Hypothetical) | TAK-875[3] | AMG-837[3] |
| Dose (mg/kg, oral) | 10 | 3 | Not specified in provided text |
| Cmax (µg/mL) | 3.5 | 2.78 | - |
| Tmax (h) | 1.5 | Not specified in provided text | - |
| AUC (µg·h/mL) | 25 | 6.6 | - |
| t1/2 (h) | 4.0 | 2 | - |
| Oral Bioavailability (%) | >80 | 100 | - |
Efficacy Studies: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
Objective: To evaluate the glucose-lowering efficacy of this compound in a relevant animal model of type 2 diabetes.
Comparative Compounds:
-
TAK-875
-
Vehicle Control
Experimental Animal Model:
-
Model: Neonatal streptozotocin (nSTZ)-induced diabetic rats or diet-induced obese (DIO) mice. These models are well-established for studying T2DM and the effects of anti-diabetic agents.[1][3]
-
Induction of Diabetes (nSTZ model): Inject neonatal rats (2 days old) with a low dose of streptozotocin. This leads to a partial destruction of pancreatic β-cells, resulting in hyperglycemia in adulthood.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
Protocol:
-
Animal Grouping: Randomly assign diabetic animals to different treatment groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
TAK-875 (positive control, e.g., 3 mg/kg)
-
-
Fasting: Fast the animals for 12-16 hours overnight with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from a tail vein blood sample using a glucometer.
-
Drug Administration: Administer the vehicle, this compound, or TAK-875 orally.
-
Glucose Challenge: 30-60 minutes after drug administration, administer an oral glucose load (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the different groups. A significant reduction in the glucose AUC indicates an improvement in glucose tolerance.
Hypothetical Efficacy Data: Glucose Excursion AUC in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC (mg/dL·min) | % Reduction vs. Vehicle |
| Vehicle Control | - | 25000 | - |
| This compound | 1 | 18750 | 25% |
| This compound | 3 | 15000 | 40% |
| This compound | 10 | 11250 | 55% |
| TAK-875 | 3 | 14500 | 42% |
Discussion and Interpretation of Potential Outcomes
The successful in vivo validation of this compound would be demonstrated by a favorable pharmacokinetic profile, characterized by good oral bioavailability and a half-life suitable for once or twice-daily dosing. Furthermore, significant and dose-dependent glucose-lowering effects in a diabetic animal model, comparable or superior to established FFAR1 agonists like TAK-875, would provide strong evidence of its therapeutic potential.
It is crucial to consider potential liabilities. For instance, some FFAR1 agonists have been associated with liver toxicity in clinical trials, which led to the discontinuation of TAK-875's development.[5] Therefore, preliminary safety assessments, including monitoring liver enzymes (ALT, AST) and general animal health, are essential components of the in vivo validation process.
Conclusion
This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound. By following these detailed protocols and conducting a comparative analysis with known FFAR1 agonists, researchers can effectively evaluate its pharmacokinetic properties and preclinical efficacy. The data generated from these studies will be critical for making informed decisions regarding the further development of this compound as a potential therapeutic agent for type 2 diabetes.
References
-
Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC. National Center for Biotechnology Information. [Link]
-
Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC. National Center for Biotechnology Information. [Link]
-
Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook. National Center for Biotechnology Information. [Link]
-
Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed Central. National Center for Biotechnology Information. [Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. National Center for Biotechnology Information. [Link]
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GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC. National Center for Biotechnology Information. [Link]
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Comparative analysis of 4-[(2-Fluorobenzyl)oxy]benzoic acid synthesis routes
Introduction
4-[(2-Fluorobenzyl)oxy]benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a benzoic acid connected to a fluorinated benzyl group via an ether linkage, is prevalent in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the two most common synthetic routes to this compound, offering practical insights and experimental data to inform your choice of methodology.
The primary method for the synthesis of this and similar diaryl ethers is the Williamson ether synthesis, a robust and versatile reaction.[1][2][3] This guide will dissect two strategic variations of this classical reaction, evaluating their respective merits and drawbacks.
Core Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[2][3] The efficiency of this reaction is influenced by the nature of the starting materials, the choice of base and solvent, and the reaction conditions. For the synthesis of this compound, the key disconnection lies in the ether bond, leading to two logical precursor pairs.
Route A: Ester Protection Strategy
This route employs a protection-deprotection sequence, starting with an ester of 4-hydroxybenzoic acid, typically the methyl ester. The rationale behind this approach is to circumvent potential side reactions associated with the acidic proton of the carboxylic acid and to improve the solubility of the starting material in common organic solvents.
Reaction Scheme:
Step 1: Ether Formation Methyl 4-hydroxybenzoate is reacted with 2-fluorobenzyl halide (chloride or bromide) in the presence of a suitable base to form the intermediate ester, methyl 4-[(2-fluorobenzyl)oxy]benzoate.
Step 2: Saponification The resulting ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of Methyl 4-[(2-fluorobenzyl)oxy]benzoate
-
To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a powdered anhydrous base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or maintain at a moderately elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl 4-[(2-fluorobenzyl)oxy]benzoate in a mixture of methanol or ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and stir until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product.
Discussion of Route A
Advantages:
-
Improved Solubility: Methyl 4-hydroxybenzoate generally exhibits better solubility in common organic solvents compared to 4-hydroxybenzoic acid, which can lead to more homogeneous reaction conditions.
-
Reduced Side Reactions: Protection of the carboxylic acid as an ester prevents its reaction with the base, which could otherwise lead to salt formation and potential complications in the work-up.
Disadvantages:
-
Additional Steps: This route involves two distinct chemical transformations (etherification and saponification), increasing the overall number of steps and potentially lowering the overall yield.
-
Atom Economy: The introduction and subsequent removal of the methyl group from the ester reduces the overall atom economy of the process.
Route B: Direct Alkylation Strategy
This more direct approach involves the direct alkylation of 4-hydroxybenzoic acid with 2-fluorobenzyl halide. This route is more atom-economical as it avoids the need for a protection-deprotection sequence.
Reaction Scheme:
4-Hydroxybenzoic acid is reacted with 2-fluorobenzyl halide in the presence of a base to directly form this compound.
Detailed Experimental Protocol (Route B)
-
In a reaction vessel, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent, such as DMF or DMSO.
-
Add a strong base, such as potassium carbonate (K₂CO₃, 2.2-3.0 eq) or sodium hydride (NaH), portion-wise to the solution. The use of more than two equivalents of base is necessary to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a mineral acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash it extensively with water, and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
Discussion of Route B
Advantages:
-
Process Efficiency: This one-pot synthesis is more streamlined and time-efficient than Route A.
-
Higher Atom Economy: By avoiding the use of a protecting group, this route is inherently more atom-economical.
-
Cost-Effective: Fewer reagents and operational steps can translate to lower overall production costs, particularly on a larger scale.
Disadvantages:
-
Solubility Issues: 4-Hydroxybenzoic acid has limited solubility in many organic solvents, which can sometimes lead to heterogeneous reaction mixtures and slower reaction rates.
-
Stoichiometry of Base: Careful control over the amount of base is crucial. An insufficient amount may lead to incomplete reaction, while an excess can complicate the work-up.
-
Potential for O- vs. C-Alkylation: While generally selective for O-alkylation of the phenol, there is a small possibility of C-alkylation on the aromatic ring, especially under harsh conditions, which could lead to impurities.[4]
Comparative Analysis
| Parameter | Route A: Ester Protection | Route B: Direct Alkylation |
| Number of Steps | Two (Etherification, Saponification) | One |
| Overall Yield | Typically Good to Excellent | Generally Good, can be variable |
| Atom Economy | Lower | Higher |
| Process Time | Longer | Shorter |
| Reagent Cost | Potentially higher due to extra reagents | Potentially lower |
| Scalability | Readily scalable, but with more unit operations | Highly scalable and efficient for large batches |
| Purification | May require two separate purifications | Single purification step |
| Key Challenge | Managing two separate reaction and work-up steps | Ensuring complete reaction and managing solubility |
Visualizing the Synthetic Pathways
The choice between these two synthetic routes can be visualized as a decision tree, with the key differentiating factor being the handling of the carboxylic acid functionality.
Caption: Decision workflow for selecting a synthetic route.
Mechanistic Insight: The SN2 Reaction
The core of both synthetic routes is the SN2 reaction. This is a bimolecular nucleophilic substitution reaction where the rate-determining step involves two molecules: the nucleophile (the phenoxide ion) and the electrophile (2-fluorobenzyl halide).[2][3]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Conclusion and Recommendations
Both Route A and Route B are viable and effective methods for the synthesis of this compound.
-
For laboratory-scale synthesis and situations where starting material solubility is a primary concern, Route A offers a reliable, albeit longer, procedure. The well-defined steps and easier purification of the intermediate ester can be advantageous for ensuring high purity.
-
For process optimization, large-scale production, and considerations of cost and efficiency, Route B is the superior choice. Its one-pot nature, higher atom economy, and reduced waste generation make it a more industrially favorable process.
The selection of the optimal route will ultimately depend on the specific requirements of the research or production campaign, including scale, available resources, and desired purity levels.
References
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Filo. (n.d.). Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.... Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Navigating the lifecycle of a chemical intermediate, from synthesis to disposal, is a hallmark of a well-managed and safe research environment. This guide provides a detailed, procedural framework for the proper disposal of 4-[(2-Fluorobenzyl)oxy]benzoic acid. As a fluorinated aromatic carboxylic acid, this compound requires a disposal pathway that respects its chemical properties and adheres to stringent environmental regulations. The procedures outlined here are synthesized from established safety protocols for analogous compounds and regulatory standards, ensuring a self-validating system of safety and compliance for your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is therefore based on the known hazards of structurally similar compounds, namely Benzoic Acid and other fluorinated organic acids. It is imperative to conduct a site-specific and substance-specific risk assessment before handling and disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a rigorous disposal protocol. Based on data from analogous compounds like Benzoic Acid, this substance should be treated as hazardous.[1][2][3] The primary concerns are its potential for irritation and organ toxicity, which dictate the need for specific handling procedures and preclude simple disposal methods like drain or trash disposal.
The presence of a carbon-fluorine bond places this compound in the category of halogenated organics, which are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts during improper degradation or incineration.[4][5][6]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Effect | Rationale based on Analogous Compounds (Benzoic Acid) | GHS Pictograms |
| Skin Corrosion/Irritation | Causes skin irritation. [1][3] | Direct contact can lead to redness, rash, and a burning sensation.[7] | |
| Serious Eye Damage/Irritation | Causes serious eye damage. [1][2][3] | Contact can result in severe irritation and potential, lasting damage to the eyes.[2][7] | |
| Acute Toxicity (Oral) | Harmful if swallowed. [2][8] | Ingestion may cause gastric pain and nausea.[2] | |
| Specific Target Organ Toxicity | May cause respiratory irritation. [1][2][8] | Inhalation of dust can irritate the nose, throat, and lungs.[7] | |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. [1][3] | Chronic exposure is a significant concern, necessitating consistent use of PPE. |
Regulatory Framework: Adherence to Environmental Stewardship
The disposal of this compound is governed by local, regional, and national regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] As a halogenated organic compound, this substance must be managed as a hazardous waste.[5][9] Similarly, in the European Union, the ECHA's Waste Framework Directive provides the legal framework for the management of hazardous chemical waste.[10][11][12]
The core principle of these regulations is "cradle-to-grave" responsibility. The generating laboratory is legally responsible for ensuring the waste is handled and disposed of safely by a licensed and approved waste management facility.[13][14]
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container leaves your facility. It starts with meticulous handling and segregation in the laboratory.
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound, including during disposal preparation.[1][2][7]
-
Hand Protection: Chemically resistant gloves are mandatory. Based on recommendations for carboxylic acids, Butyl or Neoprene gloves are suitable.[7]
-
Eye Protection: Wear chemical safety goggles with side shields. When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemically resistant clothing (e.g., Tychem®) is recommended.[7]
-
Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood or a well-ventilated area.[8] If a fume hood is not available and dust is anticipated, a NIOSH-approved respirator with an acid gas cartridge and high-efficiency prefilters is necessary.[7]
Waste Segregation and Incompatibility
The causality behind waste segregation is the prevention of dangerous chemical reactions within the waste container. This compound is incompatible with the following and must be stored separately:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[7]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[7]
-
Metals: Aqueous solutions can react with metals to produce flammable hydrogen gas.[7]
Failure to segregate these materials can lead to exothermic reactions, gas evolution, or fire, posing a significant risk in the laboratory and to waste management personnel.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the laboratory bench to its final, approved destination.
1. Waste Identification and Classification:
- Classify all waste containing this compound (including contaminated labware, gloves, and weigh paper) as Hazardous Chemical Waste: Halogenated Organic Solid .
2. Containment:
- Select a dedicated, leak-proof waste container. A polyethylene or polypropylene container with a tightly sealing lid is recommended.[15]
- The container must be in good condition, free of cracks or residue from previous use.
3. Labeling:
- Affix a "Hazardous Waste" label to the container before adding any waste.
- Clearly write all constituents of the waste container, including "this compound" and any contaminated solvents or materials. List the approximate percentages of each component.
- Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Irritant, Health Hazard).
4. Waste Accumulation:
- Carefully transfer the solid waste into the labeled container using a spatula or funnel to minimize dust generation. This should be done inside a chemical fume hood.[8]
- Do not overfill the container. Leave at least 10% headspace to allow for expansion and prevent spills.
- Securely close the lid immediately after adding waste.
5. Storage Pending Disposal:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from incompatible materials.[7]
- The storage area should be cool, dry, and well-ventilated.
6. Final Disposal:
- Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]
- The required final disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and halogenated combustion products.[1] Do not attempt to dispose of this material via any other method.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, emphasizing key decision and action points.
Caption: Figure 1: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[7]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Eliminate Ignition Sources: Although the compound itself has a high flash point, this is good practice for any chemical spill.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup (with appropriate PPE):
-
For a small spill, gently cover the solid with an absorbent material to prevent it from becoming airborne.
-
Alternatively, moisten the spilled material slightly with water to prevent dusting.[7]
-
Carefully sweep or use a HEPA-filtered vacuum to collect the material.[7]
-
Place the collected material and all contaminated cleanup supplies into a labeled hazardous waste container.
-
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the wash water for disposal as hazardous waste.[15] Do not allow cleanup water to enter any sewer or drain. [7][15]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
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Title: Hazardous Substance Fact Sheet: Benzoic Acid Source: New Jersey Department of Health URL: [Link]
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Title: Safety Data Sheet: Benzoic Acid (Acidimetric Standard) Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: Safety Data Sheet: Benzoic acid ≥99,5 %, p.a., ACS Source: Carl ROTH URL: [Link]
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Title: 4-(2-Fluorophenoxy)benzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Need to dispose chemicals Source: Health and Safety Executive (HSE) URL: [Link]
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Title: 4-[[Benzyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: ECHA Homepage Source: European Chemicals Agency (ECHA) URL: [Link]
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Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 4-[2-({6-Fluoro-2-[(3-Methoxybenzyl)carbamoyl]-4-Oxo-3,4-Dihydroquinazolin-5-Yl}oxy)ethyl]benzoic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 4-Bromo-2-fluorobenzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 4-Chloro-2-(4-fluorophenoxy)benzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Researcher's Guide to the Safe Handling of 4-[(2-Fluorobenzyl)oxy]benzoic acid
Welcome to your essential guide for the safe laboratory handling of 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS No. 405-24-3). As a substituted benzoic acid derivative, this compound requires a comprehensive safety strategy rooted in a clear understanding of its potential hazards. This document provides the critical information and procedural guidance necessary to ensure a safe working environment for you and your team, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, its structural similarity to other substituted benzoic acids allows for a robust hazard assessment based on established data for analogous compounds. The primary hazards are anticipated to be:
-
Skin Irritation: Like many benzoic acid derivatives, direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation/Damage: Contact with the eyes is likely to cause significant irritation and potentially severe damage.[1][3] This is a common hazard for acidic organic compounds in solid form.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing or shortness of breath.[1][4][5][6]
Based on these anticipated hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a procedural step but a critical component of risk mitigation. Each piece of equipment is chosen to counteract a specific route of exposure.
Summary of Recommended PPE
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact and subsequent irritation.[2][7] |
| Eye Protection | Splash-resistant safety goggles or a full-face shield | Protects against airborne particles and accidental splashes, preventing serious eye damage.[7][8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a fume hood | Minimizes the risk of inhaling airborne dust particles, especially when handling larger quantities or when dust generation is likely.[7][8] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[2][7] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7][9]
-
Ensure the container is tightly closed to prevent moisture absorption and contamination.[7][9]
Handling and Experimental Work
This step-by-step protocol is designed to be a self-validating system, where each step reinforces safety.
-
Preparation:
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles or a face shield.
-
If working outside a fume hood or if dust is likely, wear a NIOSH-approved respirator.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Inspect gloves for any signs of damage before use.[11]
-
-
Compound Handling:
-
When weighing, use a spatula to carefully transfer the solid. Avoid creating dust. If possible, weigh directly into the reaction vessel.
-
Keep the container closed when not in use.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2]
-
Spill Management
Accidents can happen, but a prepared response minimizes the impact.
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if it is safe to do so, prevent the spread of the powder.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[4] Using a HEPA-filter vacuum is also a recommended method.[9]
-
Wash the spill area with soap and water once the solid material is removed.
-
-
Report: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, weighing papers, and contaminated cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Procedure: Dispose of the chemical waste through a licensed and specialized disposal company.[1] Do not discharge into drains or rivers.[1] Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research.
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- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026-01-12).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- Safety Data Sheet: 4-Fluorobenzoic acid - Carl ROTH.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15).
- 2 - SAFETY DATA SHEET.
- Benzoic Acid Hazards and How to Manage Them | CloudSDS.
- 3 - SAFETY DATA SHEET. (2015-12-01).
- Safety Data Sheet: Benzoic acid - Carl ROTH.
- 4-(2-Fluorobenzyl)oxy benzoic acid DiscoveryCPR 405-24-3 - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - AA Blocks. (2025-01-18).
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- SAFETY DATA SHEET - Fisher Scientific. (2013-08-16).
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025-09-23).
- Safety Data Sheet: 4-Vinylbenzoic acid - Chemos GmbH&Co.KG.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
